(Rac)-19:0 Lyso PC-d5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H56NO7P |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H56NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-24-26(29)25-35-36(31,32)34-23-22-28(2,3)4/h26,29H,5-25H2,1-4H3/t26-/m1/s1/i24D2,25D2,26D |
InChI-Schlüssel |
WYIMORDZGCUBAA-BMCNFRGNSA-N |
Isomerische SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers
(Rac)-19:0 Lyso PC-d5 , with the systematic name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine , is a deuterated synthetic lysophosphatidylcholine (B164491) (LPC). Its primary application in research and drug development lies in its use as an internal standard for the accurate quantification of lysophosphatidylcholines in biological samples using mass spectrometry-based lipidomics. This guide provides a comprehensive overview of its properties, its role in lipid analysis, and the broader biological context of the lysophosphatidylcholines it helps to measure.
Core Physicochemical Properties
This compound is a stable, isotopically labeled lipid that is chemically identical to its non-deuterated counterpart, 19:0 Lyso PC, but with five deuterium (B1214612) atoms incorporated into its glycerol (B35011) backbone. This mass difference allows for its clear differentiation in mass spectrometry.
| Property | Value |
| Chemical Name | 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine[1][2] |
| Molecular Formula | C₂₇H₅₁D₅NO₇P[1] |
| Formula Weight | 542.75[1] |
| Exact Mass | 542.41[1] |
| Purity | >99% |
| Appearance | Solid |
| Storage Temperature | -20°C |
Role as an Internal Standard in Lipidomics
In the field of lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease. Deuterated lipids, such as this compound, are indispensable tools for achieving this accuracy through a technique called stable isotope dilution mass spectrometry.[3]
The core principle is to add a known amount of the deuterated internal standard to a biological sample at the very beginning of the experimental workflow.[4][5] Because the deuterated standard has nearly identical physicochemical properties to the endogenous (naturally occurring) lysophosphatidylcholines, it experiences the same losses during sample preparation, extraction, and ionization in the mass spectrometer.[3] By comparing the signal intensity of the endogenous LPCs to the known concentration of the added this compound, researchers can accurately calculate the absolute concentration of the LPCs in the original sample.[3] This method corrects for variations in sample handling and instrument response, leading to highly reliable and reproducible results.[3][4]
Biological Significance of Lysophosphatidylcholines (LPCs)
Lysophosphatidylcholines are not merely metabolic intermediates of phosphatidylcholines but are also potent signaling molecules involved in a wide array of physiological and pathological processes.[6] They are generated through the action of phospholipase A2 on phosphatidylcholine.[6]
LPCs have been implicated in:
-
Inflammation and Immunity: LPCs can act as inflammatory mediators, attracting immune cells like monocytes and macrophages to sites of inflammation.[6] They can also modulate the activity of these immune cells.
-
Cardiovascular Disease: LPCs are a major component of oxidized low-density lipoprotein (oxLDL) and are thought to play a significant role in the development of atherosclerosis.[6]
-
Neurological Function: LPCs are involved in processes such as demyelination and have been studied in the context of neurological diseases.
-
Cancer: The levels of certain LPC species have been found to be altered in various cancers, suggesting a role in tumor progression and metastasis.
Signaling Pathways of Lysophosphatidylcholines
LPCs exert their biological effects by interacting with specific receptors on the cell surface, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).
G Protein-Coupled Receptor (GPCR) Signaling
Several GPCRs, including G2A and GPR4, have been identified as receptors for LPCs.[6] The binding of LPC to these receptors can initiate a cascade of intracellular signaling events.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the structure, properties, and applications of (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine, for researchers, scientists, and drug development professionals. This document outlines its physicochemical characteristics, its role as an internal standard in mass spectrometry, and its relevance in cellular signaling pathways.
Core Properties and Structure
This compound, systematically named 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5, is a synthetic, deuterium-labeled lysophospholipid. The "19:0" designation indicates a nonadecanoyl fatty acid chain with 19 carbon atoms and no double bonds, attached to the sn-1 position of the glycerol (B35011) backbone. The "-d5" signifies the presence of five deuterium (B1214612) atoms on the choline (B1196258) headgroup, which provides a distinct mass shift for mass spectrometry-based applications.
Chemical Structure:
The molecule consists of a glycerol backbone esterified with nonadecanoic acid at the C-1 position, a hydroxyl group at the C-2 position, and a phosphocholine (B91661) head group at the C-3 position, where the choline moiety is deuterated.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₇H₅₁D₅NO₇P |
| Formula Weight | 542.75 g/mol |
| Exact Mass | 542.41 Da |
| Purity | >99% |
| Storage Temperature | -20°C |
| Physical State | Varies (often supplied in solution) |
| Solubility | Soluble in organic solvents like methanol (B129727) and chloroform |
Application in Quantitative Lipidomics
This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for the quantitative analysis of lysophosphatidylcholines (LPCs) in biological samples. Its chemical properties are nearly identical to its non-deuterated counterpart, 19:0 Lyso PC, allowing it to co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. The mass difference introduced by the deuterium atoms enables its distinct detection from the endogenous LPCs being quantified.
Experimental Protocol: Quantification of Lysophosphatidylcholines using this compound as an Internal Standard
This protocol outlines a general workflow for the extraction and quantification of LPCs from plasma samples using this compound.
1. Sample Preparation and Lipid Extraction:
-
Materials:
-
Plasma samples
-
This compound internal standard solution (concentration verified)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the instrument and comparable to the expected concentration of endogenous LPCs.
-
Add 225 µL of cold methanol and vortex for 30 seconds.
-
Add 750 µL of MTBE and vortex for 1 minute.
-
Add 188 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol mixture).
-
2. LC-MS/MS Analysis:
-
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system.
-
Reversed-phase C18 column suitable for lipid analysis.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute LPCs.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Typically maintained between 40-50°C.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For endogenous LPCs: Precursor ion is the [M+H]⁺ of the specific LPC, and the product ion is typically m/z 184.07 (phosphocholine headgroup).
-
For this compound: Precursor ion is m/z 543.4 [M+H]⁺, and the product ion is m/z 189.1 (deuterated phosphocholine headgroup).
-
-
Optimize instrument parameters such as collision energy and cone voltage for each transition.
-
3. Data Analysis:
-
Integrate the peak areas for the endogenous LPCs and the this compound internal standard.
-
Calculate the response ratio of the analyte to the internal standard.
-
Quantify the concentration of each LPC species using a calibration curve constructed with known concentrations of non-deuterated LPC standards and a fixed concentration of the internal standard.
Experimental Workflow Diagram
The Pivotal Role of Lysophosphatidylcholine as an Internal Standard in Quantitative Lipidomics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Analytical variability, inherent in multi-step workflows from sample preparation to mass spectrometric detection, presents a significant challenge to achieving reliable data. The use of internal standards is a cornerstone of robust quantitative analysis, and among the various classes of lipids employed for this purpose, lysophosphatidylcholines (LPCs) have emerged as a versatile and effective tool. This technical guide provides an in-depth exploration of the function of LPCs as internal standards, detailing their application, selection criteria, and the experimental protocols that underpin their use.
Core Function of Internal Standards in Lipid Analysis
Internal standards are compounds that are structurally analogous to the analytes of interest but are exogenously added to a sample at a known concentration before any sample processing steps.[1] Their primary function is to normalize for variations that can occur throughout the analytical workflow, thereby improving the accuracy and precision of quantification.[1][2] By co-extracting and co-analyzing with the endogenous lipids, internal standards experience and correct for:
-
Sample Loss During Preparation: Inefficiencies and variability in lipid extraction and sample handling can lead to the loss of analytes. An internal standard, added at the outset, accounts for these losses.[2]
-
Ionization Suppression or Enhancement (Matrix Effects): The presence of other molecules in the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[3][4] A co-eluting internal standard experiences similar matrix effects, allowing for reliable correction.[3]
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume variations and changes in detector response, can be normalized using the consistent signal of the internal standard.[5]
Lysophosphatidylcholine (B164491) as an Internal Standard: Advantages and Considerations
LPCs are a class of phospholipids (B1166683) that are structurally similar to the more abundant phosphatidylcholines (PCs) but lack one of their fatty acyl chains. Their use as internal standards in lipidomics, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, offers several advantages. However, careful consideration of their properties is crucial for their effective application.
Selection Criteria for LPC Internal Standards
The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[2] Key criteria for selecting an appropriate LPC internal standard include:
-
Structural Similarity: The chosen LPC should be structurally similar to the class of lipids being quantified to ensure comparable extraction efficiency and ionization response.[2]
-
Absence in the Sample: The selected internal standard should not be naturally present in the biological sample or should be present at negligible concentrations.[2] Odd-chain or stable isotope-labeled LPCs are commonly used to meet this requirement.[6][7]
-
Chemical Stability: The internal standard must be stable throughout the entire analytical process, from storage to final detection.[8]
-
Co-elution in LC-MS: For LC-MS applications, the internal standard should ideally co-elute with the analytes of interest to ensure they are subjected to the same matrix effects at the same time.[9]
-
Commercial Availability and Purity: High-purity standards are essential for accurate quantification and should be readily available from reputable suppliers.[9]
Quantitative Data on LPC Internal Standard Performance
The effectiveness of an LPC internal standard is demonstrated through various validation parameters. The following tables summarize key quantitative data from studies utilizing LPCs as internal standards.
Table 1: Linearity and Detection Limits of LPC Quantification using Internal Standards
| Analyte | Internal Standard | Linearity (R²) | Limit of Detection (LOD) | Reference |
| 16:0-LPC | Miltefosine | ≥ 0.97 | <1 μg/mL | [6] |
| 18:1-LPC | Miltefosine | ≥ 0.97 | <1 μg/mL | [6] |
| 18:0-LPC | Miltefosine | ≥ 0.97 | <1 μg/mL | [6] |
| Major LPC Species | LPC 13:0, LPC 19:0 | Linear | <1 micromol/L | [10][11] |
| Minor LPC Species | LPC 13:0, LPC 19:0 | Linear | <1 micromol/L | [10][11] |
Table 2: Precision of LPC Quantification using Internal Standards
| Analyte | Internal Standard | Within-Run Imprecision (CV) | Total Imprecision (CV) | Reference |
| 16:0-LPC | Miltefosine | <15% | Not Reported | [6] |
| 18:1-LPC | Miltefosine | <15% | Not Reported | [6] |
| 18:0-LPC | Miltefosine | <15% | Not Reported | [6] |
| Major LPC Species | LPC 13:0, LPC 19:0 | 3% | ~12% | [10][11] |
| Minor LPC Species | LPC 13:0, LPC 19:0 | 12% | ~25% | [10][11] |
Experimental Protocols
The accurate use of LPC internal standards is intrinsically linked to well-defined experimental protocols. The following sections detail the key methodologies for their application in lipidomics research.
Protocol 1: Preparation of Internal Standard Stock Solutions
-
Acquisition of High-Purity Standards: Obtain certified LPC internal standards (e.g., stable isotope-labeled or odd-chain) from a reputable supplier.[9]
-
Gravimetric Preparation: Accurately weigh a precise amount of the internal standard using an analytical balance.[9]
-
Solubilization: Dissolve the weighed standard in a high-purity organic solvent, such as a chloroform/methanol mixture, to create a concentrated stock solution.[7][9]
-
Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for the analytical method and expected analyte concentrations.[9]
-
Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[7][9]
Protocol 2: Lipid Extraction with Internal Standard Spiking (Folch Method)
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma) on ice.[9]
-
Internal Standard Spiking: Add a known volume of the LPC internal standard working solution to a microcentrifuge tube.[9]
-
Sample Addition: Add a precise volume of the sample to the tube containing the internal standard and vortex briefly.[9]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[9]
-
Homogenization: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.[9]
-
Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce phase separation. Vortex and centrifuge to separate the aqueous (upper) and organic (lower) phases.[9]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.[9]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[9]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., methanol/isopropanol).[9]
Protocol 3: LC-MS Analysis and Quantification
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., C18 reversed-phase) to separate the different lipid species.[9][12]
-
Mass Spectrometric Detection: Analyze the eluent from the LC column using a high-resolution mass spectrometer, typically with electrospray ionization (ESI).[9][12] Data can be acquired in various modes, such as precursor ion scanning for the characteristic phosphocholine (B91661) headgroup fragment (m/z 184 for LPCs).[10][11][13]
-
Quantification: The concentration of the endogenous LPC species is determined by calculating the ratio of its peak area to the peak area of the known concentration of the LPC internal standard.[14]
Visualizing Workflows and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the use of LPC internal standards.
Caption: Experimental workflow for lipid quantification using an LPC internal standard.
Caption: Correction mechanism for matrix effects using an LPC internal standard.
Conclusion
The use of lysophosphatidylcholine internal standards is a critical practice for achieving accurate and reliable quantification in lipidomics research. Their ability to correct for a wide range of analytical variabilities, from sample preparation to mass spectrometric detection, makes them an indispensable tool for researchers, scientists, and drug development professionals. By understanding the core principles of their function, adhering to rigorous selection criteria, and implementing well-defined experimental protocols, the full potential of LPC internal standards can be harnessed to generate high-quality, reproducible data, ultimately advancing our understanding of the complex world of lipids.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
(Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers
(Rac)-19:0 Lyso PC-d5, a deuterated form of lysophosphatidylcholine (B164491), serves as a critical internal standard for mass spectrometry-based lipidomics. Its chemical and physical properties closely mimic its endogenous, non-labeled counterparts, making it an invaluable tool for accurate quantification of lysophospholipids in complex biological samples. This guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and drug development professionals.
Core Concepts and Applications
This compound, chemically known as 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5, is a synthetic lysophosphatidylcholine (LPC) where five hydrogen atoms on the choline (B1196258) headgroup have been replaced with deuterium. This isotopic labeling renders it distinguishable by mass spectrometry from the naturally occurring LPCs, while maintaining nearly identical physicochemical behavior during sample preparation and analysis.[1]
The primary application of this compound is as an internal standard in quantitative lipidomics.[2] By adding a known amount of the deuterated standard to a biological sample at the beginning of the workflow, researchers can correct for sample loss during extraction and variations in instrument response, thereby enabling precise and accurate quantification of endogenous LPC species.[1] This technique is fundamental in studying the roles of LPCs in various physiological and pathological processes.
Lysophosphatidylcholines are bioactive lipid molecules that act as signaling messengers in a variety of cellular processes.[3][4] They are involved in inflammatory responses, immune cell activation, and cell proliferation and differentiation.[3][5][6] Dysregulation of LPC metabolism has been implicated in several diseases, including atherosclerosis, cancer, and neurological disorders.[4][6]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes its key quantitative characteristics.
| Property | Value |
| Chemical Name | 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 |
| Synonyms | This compound, LPC(19:0)-d5 |
| Molecular Formula | C₂₇H₅₁D₅NO₇P |
| Formula Weight | 542.75 g/mol |
| Exact Mass | 542.41 Da |
| CAS Number | 2342575-08-8 |
| Purity | >99% |
| Physical State | Solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and chloroform (B151607). |
Experimental Protocols
The following is a detailed protocol for the quantitative analysis of lysophosphatidylcholines in a biological sample using this compound as an internal standard.
Sample Preparation and Lipid Extraction
This protocol is a modified Bligh-Dyer method for lipid extraction from plasma or serum.
-
Materials:
-
Biological sample (e.g., plasma, serum, cell lysate)
-
This compound internal standard solution (1 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrapure water
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To a glass tube, add 50 µL of the biological sample.
-
Add 10 µL of the 1 mg/mL this compound internal standard solution.
-
Add 200 µL of methanol and vortex for 30 seconds.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 100 µL of ultrapure water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to 30% B for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for the endogenous LPCs and the deuterated internal standard. For LPCs, a common product ion is the phosphocholine (B91661) headgroup at m/z 184.
-
Example Transition for this compound: Precursor ion [M+H]⁺ at m/z 548.4 → Product ion at m/z 189 (deuterated phosphocholine headgroup).
-
-
Collision Energy and other MS parameters: Optimize based on the specific instrument and analytes.
-
Signaling Pathways and Workflows
The following diagrams illustrate the metabolic context and a typical experimental workflow involving this compound.
Caption: Metabolic pathways of lysophosphatidylcholine (LPC) synthesis and degradation.
Caption: Experimental workflow for quantitative lipidomics using a deuterated internal standard.
Caption: Simplified overview of major lysophosphatidylcholine (LPC) signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 6. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
The Nexus of Discovery: A Technical Guide to Stable Isotope-Labeled Lipids in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled lipids have emerged as an indispensable tool in the life sciences, offering an unparalleled window into the dynamic world of lipid metabolism. By replacing common isotopes like ¹²C, ¹H, and ¹⁴N with their heavier, non-radioactive counterparts (¹³C, ²H, and ¹⁵N), researchers can trace the metabolic fate of lipids with exceptional precision. This in-depth guide explores the core applications of stable isotope-labeled lipids, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower your research and development endeavors.
Core Applications in Lipid Research
The applications of stable isotope-labeled lipids are vast, spanning fundamental biology to clinical drug development.[1] Key areas of application include:
-
Metabolic Flux Analysis: Quantifying the rate of synthesis, degradation, and interconversion of lipids to understand how metabolic pathways are regulated in health and disease.[2]
-
Elucidating Metabolic Pathways: Tracing the incorporation of labeled atoms from precursors like ¹³C-glucose or labeled fatty acids to map out and discover novel lipid synthesis and modification pathways.[3]
-
Understanding Disease Pathophysiology: Unraveling the dysregulation of lipid metabolism in a wide range of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and metabolic syndrome.[4][5]
-
Biomarker Discovery: Identifying novel biomarkers for disease diagnosis, prognosis, and monitoring treatment response by comparing lipid metabolism in healthy versus diseased states.[3]
-
Drug Discovery and Development: Investigating a drug's absorption, distribution, metabolism, and excretion (ADME), identifying drug metabolites, and understanding the on- and off-target effects of drugs on lipid metabolism.[3][6]
Quantitative Insights: A Comparative Look at Lipid Metabolism
Stable isotope labeling coupled with mass spectrometry allows for the precise quantification of lipid dynamics. The following tables summarize representative quantitative data from various studies, showcasing the power of this technique.
Table 1: Metabolic Fluxes in Cancer Cells
This table illustrates the altered lipid metabolism characteristic of many cancer cells, often featuring increased de novo lipogenesis. Data is presented as relative flux rates normalized to a control group.
| Metabolic Flux | Normal-like Cells (Relative Flux) | Cancer Cells (Relative Flux) | Isotopic Tracer Used | Reference |
| Glucose Uptake | 100 | 180 | [U-¹³C₆]-glucose | [7] |
| Lactate Production | 100 | 250 | [U-¹³C₆]-glucose | [7] |
| Fatty Acid Synthesis (from Glucose) | 10 | 25 | [U-¹³C₆]-glucose | [8] |
| Glutamine Uptake | 100 | 150 | [U-¹³C₅]-glutamine | [7] |
| Reductive Carboxylation | 5 | 20 | [U-¹³C₅]-glutamine | [8] |
Table 2: Drug-Induced Changes in Lipid Metabolism
This table provides examples of how therapeutic compounds can alter lipid metabolic pathways, highlighting the utility of stable isotope tracing in pharmacology.
| Drug | Target Pathway | Measured Effect | Fold Change | Isotopic Tracer Used | Reference |
| PI3K Inhibitor | Glycolysis / Lipogenesis | Decreased Glucose Uptake | 0.6 | [U-¹³C₆]-glucose | [7] |
| PI3K Inhibitor | Glycolysis / Lipogenesis | Decreased Fatty Acid Synthesis | 0.53 | [U-¹³C₆]-glucose | [7] |
| Amiodarone | LDL-Receptor Gene Expression | Increased LDL-C Levels | Variable | Not Specified | [9] |
| Estrogen | HDL and LDL Metabolism | Increased HDL-C, Decreased LDL-C | 1.05-1.15 (HDL), 0.8-0.95 (LDL) | Not Specified | [9] |
| SGLT2 Inhibitors | Glucose Transport | Increased LDL-C and HDL-C | ~1.03 (LDL), ~1.02 (HDL) | Not Specified | [9] |
Table 3: Lipid Turnover Rates in Neurodegenerative Disease Models
This table summarizes findings on how lipid turnover is altered in the context of neurodegenerative diseases like Alzheimer's disease.
| Lipid Class | Condition | Turnover Rate (t½ in days) | Isotopic Tracer Used | Reference |
| Palmitate (Liver) | Control (Rat) | ≤ 4 | ²H₂O | [10] |
| Palmitate (Nervous Tissue) | Control (Rat) | 5 - 28 | ²H₂O | [10] |
| Cholesterol (Liver) | Control (Rat) | ≤ 4 | ²H₂O | [10] |
| Cholesterol (Nervous Tissue) | Control (Rat) | 5 - 28 | ²H₂O | [10] |
| Sphingolipids | Alzheimer's Disease (Human Brain) | Altered (Qualitative) | N/A | [5] |
Experimental Cornerstones: Detailed Protocols
The success of any stable isotope tracing study hinges on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: ¹³C-Glucose Labeling of Lipids in Cultured Mammalian Cells
This protocol outlines the procedure for tracing the contribution of glucose to de novo lipogenesis in cultured cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
¹³C-labeling medium (e.g., glucose-free DMEM supplemented with 10 mM [U-¹³C₆]-glucose and dialyzed fetal bovine serum)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Medium Exchange: Aspirate the standard culture medium. Wash the cells twice with pre-warmed PBS to remove residual unlabeled metabolites.
-
Labeling: Add the pre-warmed ¹³C-labeling medium to the cells. The incubation time will depend on the specific pathway and lipid class of interest and should be optimized. For steady-state labeling, this is typically 24-72 hours.
-
Harvesting and Quenching: To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice. Immediately wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.
-
Cell Pelleting: Transfer the cell suspension to a pre-chilled tube and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Final Wash: Discard the supernatant and wash the cell pellet once more with ice-cold PBS. The cell pellet is now ready for lipid extraction.
Protocol 2: Lipid Extraction using a Modified Bligh-Dyer Method
This protocol details the extraction of total lipids from cell pellets.
Materials:
-
Cell pellet from Protocol 1
-
LC-MS grade water
-
Glass centrifuge tubes
Procedure:
-
Homogenization: Resuspend the cell pellet in a known volume of LC-MS grade water.
-
Solvent Addition: Add methanol and chloroform to the cell suspension to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water). Vortex thoroughly.
-
Phase Separation: Induce phase separation by adding an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8. Vortex and centrifuge at low speed to separate the phases.
-
Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Storage: The dried lipid extract can be stored at -80°C until analysis.
Protocol 3: In Vivo Lipid Synthesis Measurement with Deuterated Water (²H₂O)
This protocol provides a framework for measuring de novo lipogenesis in vivo.[3][10][11]
Materials:
-
Deuterated water (²H₂O, 99.8 atom %)
-
Animal model (e.g., mouse, rat)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Tracer Administration: Provide drinking water enriched with a known percentage of ²H₂O (typically 4-10%) to the animals. An initial intraperitoneal priming dose may be administered to rapidly achieve isotopic equilibrium in body water.
-
Sample Collection: At designated time points, collect blood samples. For terminal studies, tissue samples (e.g., liver, brain) can also be collected.
-
Body Water Enrichment Measurement: Determine the ²H enrichment in body water from plasma or tissue samples using an appropriate method, such as headspace GC-MS analysis of acetone (B3395972) exchanged with body water.
-
Lipid Extraction and Analysis: Extract lipids from plasma (specifically from VLDL-triglycerides for hepatic lipogenesis) or tissues as described in Protocol 2. Saponify the lipid extract to release fatty acids. Derivatize the fatty acids (e.g., to fatty acid methyl esters) for GC-MS analysis.
-
Data Analysis: Measure the mass isotopomer distribution of the fatty acids of interest (e.g., palmitate). The rate of de novo synthesis is calculated based on the incorporation of deuterium (B1214612) into the fatty acid backbone relative to the enrichment of body water.
Protocol 4: Studying Drug Effects on Lipid Metabolism
This protocol outlines a general approach to investigate how a drug perturbs lipid metabolism using stable isotope tracers.
Procedure:
-
Experimental Design: Design a study with at least two groups: a vehicle control group and a drug-treated group.
-
Cell/Animal Treatment: Treat the cells or animals with the drug of interest for a predetermined duration.
-
Isotope Labeling: Following drug treatment, introduce a stable isotope-labeled precursor (e.g., ¹³C-glucose, ¹³C-palmitate) as described in Protocol 1 or 3.
-
Sample Collection and Processing: Collect and process samples as described in the relevant protocols.
-
Lipid Analysis: Perform LC-MS/MS or GC-MS analysis to quantify the abundance and isotopic enrichment of various lipid species.
-
Data Interpretation: Compare the lipid profiles and isotopic labeling patterns between the control and drug-treated groups to identify drug-induced alterations in lipid metabolic fluxes.
Protocol 5: Investigating Lipid-Protein Interactions with ¹⁵N-Labeling and Proteomics
While less common than ¹³C and ²H labeling for lipidomics, ¹⁵N can be used to study lipid-protein interactions, often in combination with proteomics techniques like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).[11][12][13][14] This protocol provides a conceptual workflow.
Conceptual Workflow:
-
SILAC Labeling: Culture two populations of cells, one with normal ("light") amino acids and another with ¹⁵N-labeled ("heavy") amino acids.
-
Perturbation: Treat one cell population with a stimulus that is expected to alter lipid-protein interactions within a specific cellular compartment (e.g., lipid rafts).
-
Cell Lysis and Mixing: Lyse the cells and combine the "light" and "heavy" lysates in a 1:1 ratio.
-
Subcellular Fractionation: Isolate the cellular compartment of interest (e.g., lipid rafts) using techniques like density gradient centrifugation.
-
Protein Digestion and Mass Spectrometry: Digest the proteins from the isolated fraction and analyze the peptides by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of "light" and "heavy" peptides. Proteins that are enriched or depleted in the "heavy" (perturbed) sample are likely to have altered interactions with the lipid environment.
Visualizing the Complexity: Pathways and Workflows
Understanding the intricate network of lipid metabolism is facilitated by clear visual representations. The following diagrams, generated using the Graphviz DOT language, illustrate key metabolic pathways and experimental workflows.
Caption: De novo fatty acid biosynthesis from glucose.
Caption: Overview of glycerophospholipid biosynthesis.
Caption: Key pathways in sphingolipid metabolism.
Caption: General experimental workflow for stable isotope tracing of lipids.
Conclusion
Stable isotope-labeled lipids are a cornerstone of modern lipid research, providing dynamic and quantitative information that is unattainable with traditional biochemical methods. From deciphering the intricate web of metabolic pathways to accelerating the development of novel therapeutics, the applications of this technology are continually expanding. This guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to harness the power of stable isotope-labeled lipids in their pursuit of scientific discovery and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingolipids in Focus: Exploring Their Impact on Neurodegeneration and Brain Health - MetwareBio [metwarebio.com]
- 3. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity | MDPI [mdpi.com]
- 5. Sphingolipids in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Rac)-19:0 Lyso PC-d5
This technical guide provides comprehensive information on (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine (B164491), intended for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, typical applications in quantitative lipidomics, detailed experimental protocols, and its relevance in cellular signaling pathways.
Core Compound Specifications
This compound, with the systematic name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine, is a synthetic, deuterium-labeled lipid primarily utilized as an internal standard in mass spectrometry-based lipidomics.[1][2][3] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate quantification of endogenous lysophosphatidylcholines in various biological matrices.[4]
Below is a summary of its key quantitative data, compiled from various suppliers.
| Property | Value | Source |
| Chemical Formula | C₂₇H₅₁D₅NO₇P | [1] |
| Molecular Weight | 542.75 g/mol | [1][3] |
| Exact Mass | 542.41 | [1] |
| CAS Number | 2342575-08-8 | [1][2][3] |
| Purity | >99% (as determined by TLC) | [3] |
| Physical Form | Solution | [3] |
| Supplied Concentration | Typically 1 mg/mL | [3] |
| Storage Temperature | -20°C | [3] |
Application in Quantitative Lipidomics
This compound serves as an ideal internal standard for the accurate quantification of lysophosphatidylcholines (LPCs) in complex biological samples.[4] In mass spectrometry, the principle of stable isotope dilution is employed, where a known amount of the deuterated standard is "spiked" into a sample prior to processing.[5] Because the deuterated standard is chemically identical to its endogenous counterpart, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for variations in sample extraction, recovery, and instrument response.[5]
Experimental Workflow for Lipidomics
The general workflow for utilizing this compound in a lipidomics experiment involves sample preparation, lipid extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Experimental Protocols
While the precise protocol may vary based on the sample matrix and instrumentation, the following provides a detailed methodology for the extraction of lipids from a biological sample, such as plasma, for LC-MS/MS analysis using a deuterated internal standard.
Protocol: Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)
This protocol is adapted from standard methods for lipid extraction from biological fluids.[6]
1. Sample Preparation:
- Thaw plasma samples on ice.
- In a clean glass tube, add 100 µL of plasma.
- Add a known amount of this compound internal standard solution to the plasma sample. The exact amount should be optimized based on the expected concentration of endogenous LPCs.
2. Lipid Extraction:
- Add 300 µL of ice-cold methanol (B129727) to the sample, vortex thoroughly.
- Add 1 mL of methyl-tert-butyl ether (MTBE).
- Sonicate the mixture for 30 seconds, three times, keeping the sample on ice between sonications.
- Agitate the samples at 4°C for 30 minutes.
- To induce phase separation, add 250 µL of ice-cold water. Vortex for 1 minute.
- Centrifuge at 14,000 x g for 5 minutes at 20°C.
3. Sample Collection and Preparation for Analysis:
- Carefully collect the upper organic phase, which contains the lipids, and transfer to a new clean glass tube.
- Dry the organic phase under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS system (e.g., 90:10 methanol/toluene with 10 mM ammonium (B1175870) acetate).[6]
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Employ a suitable reversed-phase chromatography column (e.g., C18).
- Use a gradient elution with mobile phases appropriate for lipid separation, such as water/acetonitrile and isopropanol/acetonitrile mixtures containing ammonium formate (B1220265) and formic acid.[7]
- Set the mass spectrometer to operate in a positive electrospray ionization (ESI+) mode for the detection of lysophosphatidylcholines.
- Monitor the specific mass-to-charge (m/z) transitions for both the endogenous LPCs of interest and the this compound internal standard.
Role in Cellular Signaling
While the deuterated form is used as an analytical tool, the endogenous molecule, lysophosphatidylcholine (LPC), is a bioactive lipid mediator involved in a variety of cellular signaling pathways. LPC is generated from phosphatidylcholine through the action of phospholipase A2 (PLA2).[8][9] It can exert its effects by activating several cell surface receptors and modulating intracellular signaling cascades.
LPC is known to activate G protein-coupled receptors (GPCRs), such as G2A, and Toll-like receptors (TLRs).[9][10] Activation of these receptors can trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways.[10][11] These signaling events can lead to a range of cellular responses, including inflammation, cell proliferation, and immune cell activation.[8][12]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. 19:0 Lyso PC-d5, Avanti, 2342575-08-8, 855778L, Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolomics and Lipidomics Sample Preparation [protocols.io]
- 7. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ahajournals.org [ahajournals.org]
- 12. pnas.org [pnas.org]
Sourcing High-Purity (Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled lipids is a critical prerequisite for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of sourcing (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine (B164491) analog increasingly utilized as an internal standard in mass spectrometry-based lipidomics.
This guide outlines the key quality attributes of commercially available this compound, details experimental protocols for its application, and illustrates the relevant biological pathways where lysophosphatidylcholines play a significant role.
Understanding this compound
This compound is a synthetic lysophosphatidylcholine (LPC) where the nonadecanoyl (19:0) fatty acid is acylated to a glycerol (B35011) backbone, and five deuterium (B1214612) atoms are incorporated into the glycerophosphocholine headgroup. The "rac" designation indicates a racemic mixture of stereoisomers at the glycerol's second carbon. Its primary application is as an internal standard in quantitative lipidomics.[1] The use of a deuterated standard that is chemically identical to the endogenous analytes of interest, but mass-shifted, allows for precise correction of sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis.[2]
Sourcing and Quality Assessment
High-purity this compound is available from several specialized chemical suppliers. When sourcing this lipid, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) to ensure its suitability for your research needs.
Table 1: Key Quality Specifications for this compound
| Parameter | Typical Specification | Method | Importance |
| Chemical Purity | >99% | Thin Layer Chromatography (TLC) | Ensures that the signal detected is from the target molecule and not from impurities. |
| Chemical Identity | Conforms to structure | Proton NMR, Mass Spectrometry | Verifies the correct molecular structure, including the fatty acid chain length and headgroup. |
| Concentration | 1 mg/mL (typical) | Gravimetric | Accurate concentration is crucial for preparing precise standard curves and for quantitative analysis. |
| Isotopic Purity | Reportable (e.g., % D5) | Mass Spectrometry | High isotopic purity minimizes interference from unlabeled or partially labeled species. |
| Solvent | Dichloromethane:Methanol (1:1) or similar | - | The solvent must be compatible with storage conditions and downstream applications. |
| Storage Conditions | -20°C | - | Proper storage is essential to prevent degradation of the lipid. |
Data compiled from publicly available supplier information.[3][4]
Experimental Protocols
The use of this compound as an internal standard is a cornerstone of modern quantitative lipidomics. Below are detailed methodologies for its application in a typical LC-MS/MS workflow.
General Experimental Workflow for Lipidomics using a Deuterated Internal Standard
The overarching process involves spiking the biological sample with a known amount of the deuterated standard at the earliest stage of sample preparation. This ensures that the standard undergoes the same extraction and analytical variations as the endogenous lipids.[5]
Caption: General workflow for quantitative lipidomics using a deuterated internal standard.
Detailed Protocol for Lipid Extraction from Plasma
This protocol is a modification of the widely used Bligh-Dyer method, optimized for the extraction of a broad range of lipid classes.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add 50 µL of plasma.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to the plasma sample. The exact amount should be optimized based on the expected concentration of endogenous LPCs in the sample.
-
-
Lipid Extraction:
-
Add 2 mL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample.
-
Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Add 0.5 mL of chloroform and vortex for 30 seconds.
-
Add 0.5 mL of water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1 v/v).[6]
-
LC-MS/MS Analysis
-
Chromatography: Reverse-phase chromatography is commonly used for the separation of lysophosphatidylcholines. A C18 column is a typical choice.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for quantification.
-
MRM Transitions:
-
Endogenous 19:0 Lyso PC: Precursor ion (m/z) -> Product ion (m/z 184.07)
-
This compound: Precursor ion (m/z of the deuterated standard) -> Product ion (m/z 189.09)
-
-
The ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard is used to calculate the concentration of the endogenous lipid.
Synthesis of High-Purity Lysophosphatidylcholines
While end-users will source this compound from commercial suppliers, understanding the synthetic route provides insight into potential impurities and the complexity of its production. The synthesis of lysophosphatidylcholines, particularly with specific acyl chains and isotopic labels, is a multi-step process that can be achieved through chemo-enzymatic methods.[7][8][9][10]
Caption: A generalized chemo-enzymatic synthesis workflow for producing lysophosphatidylcholine.
The synthesis of the deuterated analog would involve using a deuterated phosphocholine (B91661) precursor.
Lysophosphatidylcholine Signaling Pathways
Lysophosphatidylcholines are not merely metabolic intermediates but also potent signaling molecules involved in a variety of cellular processes.[11][12] LPCs exert their effects primarily through G protein-coupled receptors (GPCRs), such as G2A and GPR4.[13][14][15][16]
Caption: Simplified signaling pathway of lysophosphatidylcholine (LPC).
Activation of these receptors by LPC can lead to the stimulation of downstream signaling cascades involving protein kinase C (PKC) and extracellular signal-regulated kinases (ERK), ultimately resulting in diverse cellular responses such as inflammation, cell proliferation, and migration.[17][18]
Conclusion
The use of high-purity this compound is indispensable for accurate and reliable quantification of lysophosphatidylcholines in complex biological samples. By carefully selecting a reputable supplier and adhering to rigorous experimental protocols, researchers can leverage the power of stable isotope dilution mass spectrometry to gain deeper insights into the roles of these important lipids in health and disease. This guide provides a foundational understanding for the effective sourcing and application of this critical research tool.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 19:0 Lyso PC-d5, Avanti, 2342575-08-8, 855778L, Sigma-Aldrich [sigmaaldrich.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. tandfonline.com [tandfonline.com]
- 17. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysophosphatidylcholine Activates Adipocyte Glucose Uptake and Lowers Blood Glucose Levels in Murine Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Lysophosphatidylcholines in Human Plasma by LC-MS/MS
Abstract
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules implicated in the pathology of numerous diseases, including cancer, diabetes, and atherosclerosis.[1][2] Accurate and high-throughput quantification of LPC species is crucial for both clinical diagnostics and basic research. This document details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of various LPC species in human plasma. The protocol employs a straightforward protein precipitation extraction and utilizes a deuterated internal standard, (Rac)-19:0 Lyso PC-d5, to ensure high accuracy and precision. The method is suitable for high-throughput analysis, with a runtime of minutes per sample.[3][4]
Introduction
Lysophosphatidylcholines are glycerophospholipids that act as signaling molecules and are key intermediates in lipid metabolism. Variations in the plasma concentrations of specific LPC species have been linked to various physiological and pathological states, making them promising biomarkers for disease.[1][2]
Traditional methods for LPC analysis can be laborious and time-consuming.[1][2] Modern LC-MS/MS techniques, however, offer superior sensitivity, selectivity, and speed. The principle of this method is based on stable isotope dilution using a deuterated internal standard (this compound). This standard is chemically identical to the analytes of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. Its use corrects for variations in sample preparation and matrix effects during ionization, leading to reliable quantification.
Principle of Stable Isotope Dilution
The core of this quantitative method relies on the principle of stable isotope dilution. A known amount of a heavy-isotope-labeled standard, this compound, which is chemically identical to the target analytes but mass-shifted, is added to each sample at the beginning of the workflow. This internal standard co-elutes with the endogenous LPCs and experiences similar extraction inefficiencies and ionization suppression or enhancement. By comparing the signal intensity of the endogenous analyte to that of the co-eluting, mass-shifted internal standard, precise and accurate quantification is achieved, effectively normalizing for experimental variability.
References
- 1. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: (Rac)-19:0 Lyso PC-d5 as an Internal Standard for the Quantification of Lysophosphatidylcholines in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipids that play crucial roles in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3] Accurate quantification of LPC species in human plasma is essential for understanding their biological functions and for biomarker discovery. Due to the complexity of the plasma matrix, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis.[4][5] (Rac)-19:0 Lyso PC-d5 is a synthetic, deuterated lysophosphatidylcholine (B164491) that is an ideal internal standard for the LC-MS/MS quantification of various LPC species in human plasma. Its odd-chain fatty acid (19:0) makes it absent in biological samples, and the deuterium (B1214612) labeling allows for its differentiation from endogenous LPCs.[6]
This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of LPCs in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method using this compound as an internal standard. The data is based on typical results obtained for the quantification of lysophospholipids in human plasma.[1][7]
| Parameter | Typical Performance | Reference |
| Linearity (r²) | ≥0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 1 µmol/L | [1][7] |
| Upper Limit of Quantification (ULOQ) | 100 - 500 µmol/L | N/A |
| Within-run Precision (CV) | 3 - 12% | [1][7] |
| Total Precision (CV) | 12 - 25% | [1][7] |
| Recovery | >85% | [8] |
| Matrix Effect | Minimal with appropriate sample preparation | [9] |
Experimental Protocols
This section details the materials and methods for the quantification of LPCs in human plasma using this compound as an internal standard.
Materials and Reagents
-
This compound internal standard solution (e.g., from Avanti Polar Lipids)[10]
-
Human plasma (EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Internal Standard Spiking
-
Prepare a working solution of this compound in methanol at a concentration of 10 µg/mL.
-
Thaw human plasma samples on ice.
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting LPCs from plasma.[11]
-
To the plasma sample containing the internal standard, add 200 µL of cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 5 mM ammonium formate and 0.05% formic acid).[8]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of LPCs.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Ascentis Express C18, 5 cm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: Water:Acetonitrile (80:20, v/v) with 5 mM ammonium formate and 0.05% formic acid.[8]
-
Mobile Phase B: Isopropanol:Acetonitrile:Water (90:9:1, v/v/v) with 5 mM ammonium formate and 0.05% formic acid.[8]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 35% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 35% B for column re-equilibration
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan for m/z 184.[1][2]
-
Capillary Voltage: 3.5 kV
-
Dry Gas Temperature: 300°C
-
Dry Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Collision Energy: Optimized for each LPC species (typically 20-40 eV)
MRM Transitions:
The phosphocholine (B91661) headgroup yields a characteristic fragment ion at m/z 184. Therefore, the precursor ion scan for m/z 184 is a common method for detecting all LPC species.[1][2] For targeted analysis, specific precursor-to-product ion transitions are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 527.4 | 184.1 |
| LPC 16:0 | 496.3 | 184.1 |
| LPC 18:0 | 524.4 | 184.1 |
| LPC 18:1 | 522.4 | 184.1 |
| LPC 20:4 | 544.4 | 184.1 |
Data Analysis and Quantification
-
Integrate the peak areas for the endogenous LPCs and the this compound internal standard.
-
Calculate the response ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the response ratio against the concentration of the analyte standards.
-
Determine the concentration of the endogenous LPCs in the plasma samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for LPC quantification in human plasma.
Principle of Internal Standard Quantification
Caption: Role of the internal standard in quantification.
References
- 1. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocol for (Rac)-19:0 Lyso PC-d5 in Tissue Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics is a critical tool for understanding the roles of lipids in health and disease. Accurate and reproducible quantification of lipid species is paramount for biomarker discovery, drug development, and elucidating metabolic pathways. Lysophosphatidylcholines (LPCs) are bioactive lipids involved in numerous signaling pathways and have been implicated in various diseases, including cancer, atherosclerosis, and inflammation.
This document provides a detailed protocol for the use of (Rac)-19:0 Lyso PC-d5 as an internal standard for the quantitative analysis of LPCs in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision.[1] this compound is an ideal internal standard as the odd-chain (19:0) fatty acid is not naturally abundant in most biological systems, and the deuterium (B1214612) labeling provides a distinct mass shift for unambiguous detection.
Experimental Protocols
This section details the step-by-step procedure for tissue sample preparation, lipid extraction, and LC-MS/MS analysis for the quantification of lysophosphatidylcholines.
Materials and Reagents
-
This compound internal standard solution (e.g., 25 µg/mL in a suitable solvent)
-
Tissues of interest (e.g., liver, brain, heart)
-
Liquid nitrogen
-
Mortar and pestle or bead homogenizer
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
0.9% NaCl solution
-
Nitrogen gas
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Microcentrifuge tubes
-
Glass vials with inserts
Tissue Homogenization and Internal Standard Spiking
Proper tissue homogenization and the addition of the internal standard at the earliest stage are critical for accurate quantification.
-
Tissue Collection and Storage : Immediately flash-freeze collected tissue samples in liquid nitrogen and store them at -80°C until analysis to prevent lipid degradation.
-
Tissue Pulverization : While still frozen, pulverize a small piece of the tissue (approximately 20-50 mg) to a fine powder using a pre-chilled mortar and pestle.
-
Weighing : Accurately weigh the powdered tissue into a pre-chilled microcentrifuge tube.
-
Internal Standard Spiking : Add a known amount of the this compound internal standard solution directly to the tissue powder. A recommended starting point is to add 50 µL of a 25 µg/mL solution for every 50 mg of tissue. The optimal amount should be determined empirically to match the signal intensity of the endogenous LPCs in the specific tissue type.
Lipid Extraction (Modified Folch Method)
The Folch method is a widely used protocol for the extraction of total lipids from biological samples.
-
Solvent Addition : To the tissue sample containing the internal standard, add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Homogenization : Thoroughly homogenize the sample using a bead homogenizer or a probe sonicator until a uniform suspension is achieved.
-
Phase Separation : Add 200 µL of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture vigorously for 30 seconds.
-
Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection : Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying : Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution : Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol and isopropanol. Transfer the reconstituted sample to an autosampler vial with an insert.
LC-MS/MS Analysis
The following are recommended starting parameters for the analysis of lysophosphatidylcholines. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50°C |
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 45 |
| 5.0 | 60 |
| 10.0 | 85 |
| 12.0 | 99 |
| 15.0 | 99 |
| 15.1 | 30 |
| 20.0 | 30 |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
MRM Transitions for Endogenous Lysophosphatidylcholines and this compound:
The quantification of LPCs is typically achieved by monitoring the precursor-to-product ion transition where the precursor is the [M+H]+ ion of the LPC and the product ion is the phosphocholine (B91661) headgroup fragment (m/z 184.1).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (Internal Standard) | 543.4 | 184.1 |
| LPC 16:0 | 496.3 | 184.1 |
| LPC 18:0 | 524.4 | 184.1 |
| LPC 18:1 | 522.4 | 184.1 |
| LPC 18:2 | 520.3 | 184.1 |
| LPC 20:4 | 544.4 | 184.1 |
| LPC 22:6 | 568.4 | 184.1 |
Data Presentation
Quantitative data should be summarized in a clear and structured format. The concentration of each endogenous LPC species is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of each analyte.
Example Data Table:
| Lysophosphatidylcholine (B164491) Species | Concentration in Tissue (ng/mg) | Standard Deviation |
| LPC 16:0 | [Insert Value] | [Insert Value] |
| LPC 18:0 | [Insert Value] | [Insert Value] |
| LPC 18:1 | [Insert Value] | [Insert Value] |
| LPC 18:2 | [Insert Value] | [Insert Value] |
| LPC 20:4 | [Insert Value] | [Insert Value] |
| LPC 22:6 | [Insert Value] | [Insert Value] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for tissue lipidomics using this compound.
Lysophosphatidylcholine Signaling Pathway
Lysophosphatidylcholines are important signaling molecules that can activate various downstream pathways through G protein-coupled receptors (GPCRs).[2] This activation can lead to the modulation of enzymes such as Protein Kinase C (PKC), ultimately influencing cellular processes like inflammation, proliferation, and apoptosis. The use of this compound allows for the accurate quantification of the endogenous LPCs that participate in these pathways.
Caption: General signaling pathway of lysophosphatidylcholine and the role of the internal standard.
References
Quantitative Analysis of LPC 16:0 in Biological Matrices Using (Rac)-19:0 Lyso PC-d5 by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholine (LPC) 16:0, also known as 1-palmitoyl-sn-glycero-3-phosphocholine, is a bioactive lipid mediator implicated in a wide range of physiological and pathological processes. It is a major component of oxidized low-density lipoprotein (ox-LDL) and has been linked to inflammatory diseases, atherosclerosis, cancer, and chronic pain.[1][2] Accurate quantification of LPC 16:0 in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of LPC 16:0 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, (Rac)-19:0 Lyso PC-d5.
LPC 16:0 exerts its biological effects through various signaling pathways, primarily by acting as a ligand for G protein-coupled receptors (GPCRs) such as G2A (GPR132) and GPR4.[2][3][4] Activation of these receptors can lead to downstream signaling cascades involving protein kinase C (PKC), RhoA, and mitogen-activated protein kinase (MAPK), ultimately influencing cellular processes like inflammation, cell migration, and apoptosis.[5][6][7]
This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for LPC 16:0 analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical method.
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| LPC 16:0 | 496.3 | 184.1 | 5 | Optimized |
| This compound (IS) | 543.4 | 184.1 | 5 | Optimized |
Note: Collision energy should be optimized for the specific instrument used.
Table 2: Calibration Curve and Quality Control (QC) Sample Concentrations
| Level | Concentration (ng/mL) |
| Calibration Standard 1 | 10 |
| Calibration Standard 2 | 25 |
| Calibration Standard 3 | 50 |
| Calibration Standard 4 | 100 |
| Calibration Standard 5 | 250 |
| Calibration Standard 6 | 500 |
| Calibration Standard 7 | 1000 |
| Low QC (LQC) | 30 |
| Medium QC (MQC) | 300 |
| High QC (HQC) | 800 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
Experimental Protocols
1. Materials and Reagents
-
LPC 16:0 (1-palmitoyl-sn-glycero-3-phosphocholine) standard
-
This compound (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5) internal standard (IS)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Human plasma (EDTA)
2. Standard Solution Preparation
-
LPC 16:0 Stock Solution (1 mg/mL): Accurately weigh and dissolve LPC 16:0 in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the LPC 16:0 stock solution with methanol:water (1:1, v/v) to achieve the concentrations outlined in Table 2.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 200 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A).
-
Vortex for 30 seconds and transfer to an LC autosampler vial.
4. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 30 |
| 12.0 | 100 |
| 15.0 | 100 |
| 15.1 | 30 |
| 20.0 | 30 |
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As specified in Table 1.
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific instrument.
5. Data Analysis and Quantification
-
Integrate the peak areas for LPC 16:0 and the internal standard (this compound) for all standards, QCs, and unknown samples.
-
Calculate the response ratio for each analyte by dividing the peak area of LPC 16:0 by the peak area of the internal standard.
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards. A linear regression with 1/x² weighting is recommended.
-
Determine the concentration of LPC 16:0 in the unknown samples by interpolating their response ratios from the calibration curve.
Visualizations
Caption: LPC 16:0 signaling through GPCRs.
Caption: LPC 16:0 quantification workflow.
References
- 1. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: High-Recovery Lipid Extraction Protocol with (Rac)-19:0 Lyso PC-d5 Spiking for Mass Spectrometry-Based Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction of lipids from biological samples, such as plasma, cells, and tissues, using a modified Bligh & Dyer liquid-liquid extraction method. It incorporates the use of (Rac)-19:0 Lyso PC-d5 as an internal standard for accurate quantification of lysophosphatidylcholines (Lyso PCs) and other lipid species by mass spectrometry.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and identifying biomarkers for various diseases. Accurate quantification of lipids heavily relies on efficient extraction methods and the use of internal standards to correct for sample loss during preparation and analytical variability.[1][2] Lysophosphatidylcholines (Lyso PCs) are important signaling molecules and intermediates in lipid metabolism.
This protocol details a robust lipid extraction procedure using a mixture of chloroform (B151607) and methanol (B129727), based on the well-established Bligh & Dyer method.[3][4][5][6] To ensure precise quantification, a deuterated internal standard, this compound, is spiked into the sample at the beginning of the extraction process. This standard mimics the chemical behavior of endogenous Lyso PCs, providing a reliable reference for normalization.
Experimental Workflow
The overall workflow for sample preparation and lipid extraction is depicted below. This process begins with sample collection and homogenization, followed by the addition of the internal standard, solvent-based extraction, phase separation, and collection of the lipid-containing organic phase for subsequent analysis.[1][7]
Materials and Reagents
-
Internal Standard: this compound (Avanti Polar Lipids or equivalent)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC or Milli-Q grade
-
Nitrogen gas, high purity
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen stream evaporator)
Detailed Experimental Protocol
This protocol is adapted from the Bligh & Dyer method and is suitable for a 100 µL plasma sample.[4] Volumes should be scaled proportionally for other sample types and amounts.
-
Sample Preparation and Spiking:
-
Thaw frozen biological samples on ice.
-
For solid tissues, homogenize a known weight of tissue in an appropriate buffer to create a uniform suspension.
-
Pipette 100 µL of the sample (plasma or tissue homogenate) into a clean glass centrifuge tube.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a working solution at a suitable concentration.
-
Add a known amount (e.g., 10 µL of a 10 µg/mL working solution) of the this compound internal standard directly to the sample in the tube.
-
-
Monophasic Solvent Extraction:
-
Add 375 µL of a pre-mixed Chloroform:Methanol (1:2, v/v) solution to the sample tube. The total volume is now 485 µL, creating a single-phase mixture that facilitates lipid extraction from the sample matrix.[4]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and disruption of lipid-protein complexes.
-
-
Biphasic Phase Separation:
-
Add 125 µL of chloroform to the tube.
-
Vortex for 30 seconds.
-
Add 125 µL of HPLC-grade water to the tube. This will bring the final solvent ratio to approximately Chloroform:Methanol:Water (2:2:1.8, v/v), which induces separation into two distinct phases.[4][8]
-
Vortex for 30 seconds.
-
Centrifuge the tube at 1,000 x g for 10 minutes at room temperature. This will result in a clear separation of the upper aqueous phase and the lower organic phase, with a protein disk at the interface.[4][9]
-
-
Lipid Collection:
-
Carefully insert a glass Pasteur pipette through the upper aqueous layer to reach the bottom of the tube.
-
Gently apply positive pressure while passing through the top layer to prevent its entry into the pipette.
-
Aspirate the lower organic (chloroform) phase, which contains the lipids, and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.
-
-
Drying and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas.[7]
-
Once completely dry, reconstitute the lipid extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your analytical platform (e.g., Acetonitrile:Isopropanol:Water 65:30:5, v/v/v) for LC-MS/MS analysis.[10]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Quantitative Data Presentation
The use of an internal standard like this compound is critical for achieving accurate and reproducible quantification. The following table provides an example of expected recovery and reproducibility for different lipid extraction methods, demonstrating the importance of method selection and validation.
Table 1: Example Comparison of Lipid Extraction Method Performance
| Method | Analyte Class | Internal Standard Recovery (Example %) | Endogenous Lipid Recovery (Relative %) | Coefficient of Variation (CV%) |
| Bligh & Dyer | Lyso-PCs | 92% | 100% (Reference) | < 10% |
| Phosphatidylcholines (PCs) | N/A | 98% | < 10% | |
| Triacylglycerols (TGs) | N/A | 95% | < 15% | |
| Folch | Lyso-PCs | 90% | 97% | < 10% |
| Phosphatidylcholines (PCs) | N/A | 102% | < 10% | |
| Triacylglycerols (TGs) | N/A | 105% | < 15% | |
| MTBE | Lyso-PCs | 85% | 90% | < 15% |
| Phosphatidylcholines (PCs) | N/A | 95% | < 15% | |
| Triacylglycerols (TGs) | N/A | 110% | < 15% |
Note: Data presented are for illustrative purposes only and will vary based on sample matrix, specific lipids, and laboratory conditions. Internal standard recovery is specific to Lyso-PCs, while other classes are shown for relative comparison. The Folch and MTBE methods are also popular alternatives for lipid extraction.[11][12]
Signaling Pathway Visualization
Lysophosphatidylcholines (Lyso PCs) are key components of lipid signaling and metabolism. They are primarily generated through the hydrolysis of phosphatidylcholines (PCs) by the enzyme Phospholipase A2 (PLA2). Lyso PCs can then be further metabolized or act as signaling molecules.
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. tabaslab.com [tabaslab.com]
- 5. scribd.com [scribd.com]
- 6. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 7. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of (Rac)-19:0 Lyso PC-d5 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (Lyso PCs) are a class of bioactive lipids that play crucial roles in a variety of physiological and pathological processes, including inflammation, immune regulation, and cell signaling.[1][2][3] Accurate and sensitive quantification of specific Lyso PC species is essential for understanding their biological functions and for the development of novel therapeutics. (Rac)-19:0 Lyso PC-d5 is a deuterated synthetic lysophosphatidylcholine (B164491) commonly used as an internal standard for the quantification of endogenous Lyso PCs by mass spectrometry. Its chemical formula is C₂₇H₅₁D₅NO₇P, with a molecular weight of 542.75. The deuterated glycerol (B35011) backbone ensures that its mass is distinct from its endogenous counterparts, allowing for precise and accurate quantification.
This document provides detailed application notes and protocols for the analysis of this compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
MRM Transitions for this compound
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for targeted quantification. It involves the selection of a specific precursor ion (Q1), its fragmentation in the collision cell, and the detection of a specific product ion (Q3).
The primary MRM transition for this compound in positive ionization mode is based on the neutral loss of the nonadecanoyl (19:0) fatty acid and the detection of the phosphocholine (B91661) headgroup.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) |
| This compound | m/z 543.8 | m/z 184.1 | 50-100 |
Note: The optimal collision energy (CE) and other mass spectrometer parameters should be determined empirically for the specific instrument being used. A typical starting range for collision energy for Lyso PCs is 20-40 eV.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma/Serum
A modified Bligh-Dyer or Methyl-tert-butyl ether (MTBE) extraction method is recommended for the extraction of lipids from biological matrices.
Materials:
-
This compound internal standard solution (e.g., 1 mg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
MTBE (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Protocol (MTBE Extraction):
-
To 50 µL of plasma or serum in a glass tube, add 200 µL of methanol containing the this compound internal standard at a known concentration.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 10 minutes at 4°C.
-
Add 250 µL of water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer to a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium (B1175870) formate).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of Lyso PCs (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
Time (min) % B 0.0 30 2.0 40 2.1 100 12.0 100 12.1 30 | 15.0 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
Collision Energy Optimization: To determine the optimal collision energy for the MRM transition, perform a series of injections of a standard solution of this compound while varying the collision energy (e.g., from 15 to 45 eV in 2 eV increments). Plot the resulting peak area against the collision energy to identify the value that yields the highest signal intensity.
Data Presentation
The following table summarizes the key quantitative parameters for the analysis of this compound.
| Parameter | Value |
| Compound Name | This compound |
| Chemical Formula | C₂₇H₅₁D₅NO₇P |
| Molecular Weight | 542.75 |
| Precursor Ion (Q1) | m/z 543.8 |
| Product Ion (Q3) | m/z 184.1 |
| Ionization Mode | ESI+ |
| Recommended Collision Energy Range | 20 - 40 eV |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for (Rac)-19:0 Lyso PC-d5 in Cancer Cell Line Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (Rac)-19:0 Lyso PC-d5 as an internal standard for the quantitative analysis of lysophosphatidylcholines (LPCs) and other lipids in cancer cell lines. The protocols detailed below cover cell culture, lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction
Lipid metabolism is increasingly recognized as a critical player in cancer biology, influencing processes such as cell growth, proliferation, and metastasis. Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that have been implicated in various signaling pathways within cancer cells. Accurate quantification of LPCs and other lipid species in cancer cell lines is crucial for understanding their roles in tumorigenesis and for the development of novel therapeutic strategies.
This compound is a deuterated synthetic lysophosphatidylcholine (B164491) that serves as an ideal internal standard for mass spectrometry-based lipidomics. Its chemical properties are nearly identical to its endogenous counterparts, but its increased mass allows it to be distinguished, enabling precise quantification by correcting for variations during sample preparation and analysis.
Experimental Protocols
A generalized workflow for the lipidomic analysis of cancer cell lines using this compound as an internal standard is presented below.
Cell Culture and Harvesting
-
Cell Culture: Culture cancer cell lines of interest (e.g., MCF-7, PC-3, A549) in their recommended growth media and conditions until they reach the desired confluency (typically 80-90%).
-
Harvesting:
-
Aspirate the growth medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, detach them using a cell scraper or a gentle enzymatic dissociation reagent.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
-
Cell Counting: Determine the cell number using a hemocytometer or an automated cell counter to ensure an equal number of cells are used for each sample (e.g., 1 x 10^6 cells per sample).
Lipid Extraction (Modified Folch Method)[1][2]
This protocol is designed for a starting sample of 1 x 10^6 cells.
-
Internal Standard Spiking: To the cell pellet, add a known amount of this compound in methanol (B129727). The final concentration should be determined based on the expected levels of endogenous LPCs and the sensitivity of the mass spectrometer.
-
Homogenization: Add 200 µL of cold methanol to the cell pellet containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins and homogenize the sample.[1]
-
Solvent Addition: Add 500 µL of chloroform. Vortex the mixture for 10 minutes at 4°C.[1]
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for another 5 minutes at 4°C.[1]
-
Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the protein interface.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of isopropanol:methanol (1:1, v/v).
LC-MS/MS Analysis
The following are general parameters for the analysis of LPCs and can be optimized for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) for reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of LPCs.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification. The precursor ion for LPCs is the phosphocholine (B91661) headgroup fragment at m/z 184.
-
MRM Transitions:
-
Endogenous LPCs: Monitor the specific parent ions of the LPCs of interest and their common product ion at m/z 184.
-
This compound: Monitor the specific parent ion of the deuterated standard and its product ion at m/z 184.
-
-
Data Presentation
The following table presents hypothetical quantitative data for various LPC species in two different cancer cell lines, quantified using this compound as an internal standard. This data is for illustrative purposes to demonstrate how results can be presented.
| Lipid Species | Cancer Cell Line A (pmol/10^6 cells) | Cancer Cell Line B (pmol/10^6 cells) |
| LPC 16:0 | 15.2 ± 1.8 | 25.7 ± 2.5 |
| LPC 18:0 | 8.9 ± 1.1 | 14.3 ± 1.9 |
| LPC 18:1 | 22.5 ± 2.9 | 35.1 ± 3.8 |
| LPC 20:4 | 5.1 ± 0.7 | 9.8 ± 1.2 |
Lysophosphatidylcholine Signaling in Cancer
LPCs can act as signaling molecules by binding to G protein-coupled receptors (GPCRs) on the cell surface, such as G2A, leading to the activation of downstream pathways that can promote cancer cell proliferation, migration, and survival.[2][3] A simplified representation of a potential LPC-induced signaling pathway is shown below.
References
Application Notes and Protocols for (Rac)-19:0 Lyso PC-d5 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine (B164491), in the field of neurodegenerative disease research. The protocols outlined below are based on established methodologies for similar lipid molecules and are intended to serve as a starting point for experimental design.
Introduction to this compound and its Relevance in Neurodegeneration
This compound is a synthetic, deuterated version of lysophosphatidylcholine (Lyso-PC) containing a C19:0 fatty acid. The deuterium (B1214612) labeling provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantitative lipidomics studies. Furthermore, deuteration at specific positions can confer resistance to lipid peroxidation, a key pathological process in many neurodegenerative diseases.[1]
Lysophosphatidylcholines are bioactive lipid molecules that play multifaceted roles in the central nervous system. Dysregulation of Lyso-PC metabolism has been implicated in the pathology of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Research suggests that Lyso-PCs are involved in neuroinflammation, blood-brain barrier integrity, and neuronal signaling.[2] The use of deuterated forms like this compound allows for precise tracking and quantification of these molecules in complex biological samples, and potentially offers therapeutic benefits by mitigating oxidative damage.[1][3]
Key Applications
-
Internal Standard for Quantitative Lipidomics: Due to its structural similarity to endogenous Lyso-PCs and its distinct mass, this compound is an excellent internal standard for accurate quantification of Lyso-PC species in brain tissue, cerebrospinal fluid (CSF), and plasma samples from neurodegenerative disease models.
-
Tracer for Lipid Metabolism Studies: The deuterium label enables researchers to trace the uptake, distribution, and metabolism of exogenous Lyso-PC in neuronal and glial cells, providing insights into lipid dyshomeostasis in disease states.
-
Therapeutic Agent in Preclinical Models: As a deuterated lipid, this compound can be investigated for its neuroprotective effects by its potential to reduce lipid peroxidation, a common feature of neurodegenerative diseases.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data from studies using similar deuterated lipids or Lyso-PC formulations in Alzheimer's disease models. These serve as a reference for expected outcomes.
Table 1: Effect of Dietary Deuterated Polyunsaturated Fatty Acids (D-PUFA) on Amyloid-β Levels in an APP/PS1 Mouse Model of Alzheimer's Disease [4][5]
| Analyte | Control Diet (H-PUFA) | D-PUFA Diet | Percent Change | p-value |
| Hippocampal Aβ40 (pg/mg tissue) | ~1500 | ~1000 | ↓ 33% | < 0.05 |
| Hippocampal Aβ38 (pg/mg tissue) | ~300 | ~200 | ↓ 33% | < 0.05 |
| Hippocampal Aβ42 (pg/mg tissue) | ~3500 | ~3000 | ↓ 14% | > 0.05 (trend) |
Table 2: Effect of Dietary LPC-DHA/EPA on Retinal Amyloid-β Levels in a 5XFAD Mouse Model of Alzheimer's Disease
| Treatment Group | Insoluble Amyloid-β Reduction | Soluble Amyloid-β Reduction |
| TAG-DHA/EPA | 17% | 11% |
| LPC-DHA/EPA | 49% | 39% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving Lyso-PC and a general workflow for its analysis.
Experimental Protocols
Protocol 1: Quantitative Analysis of Lysophosphatidylcholines in Brain Tissue using this compound as an Internal Standard
This protocol is adapted from established lipidomics methods.
Materials:
-
Brain tissue sample
-
This compound (as an internal standard)
-
Chloroform (B151607), Methanol (B129727), Water (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh a small piece of frozen brain tissue (e.g., 20-50 mg).
-
Add the tissue to a tube containing ice-cold methanol (1 mL) and an antioxidant like BHT (e.g., 50 µM).
-
Spike the sample with a known amount of this compound internal standard solution. The amount should be optimized based on the expected concentration of endogenous Lyso-PCs.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Lipid Extraction (Modified Folch Method):
-
To the homogenate, add chloroform (2 mL) and water (0.8 mL).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1 v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract into an LC-MS/MS system.
-
Use a suitable chromatography column (e.g., C18) to separate the different lipid species.
-
Set up the mass spectrometer to operate in positive ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for endogenous Lyso-PCs and the deuterated internal standard.
-
Note: The exact MRM transitions will need to be determined for this compound and the target endogenous Lyso-PCs.
-
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous Lyso-PCs and the this compound internal standard.
-
Calculate the concentration of each endogenous Lyso-PC species by comparing its peak area to the peak area of the known amount of the internal standard.
-
Protocol 2: In Vitro Neuroprotection Assay in a Neuronal Cell Line
This protocol provides a framework to assess the potential neuroprotective effects of this compound against a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxic agent (e.g., Amyloid-beta oligomers, rotenone, or glutamate)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture the neuronal cells according to standard protocols.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol (B145695) or DMSO, ensuring the final vehicle concentration in the culture is non-toxic).
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours). Include a vehicle-only control.
-
-
Induction of Neurotoxicity:
-
After the pre-treatment period, expose the cells to a pre-determined concentration of the neurotoxic agent. Include a control group that is not exposed to the neurotoxin.
-
-
Assessment of Cell Viability:
-
After the desired incubation time with the neurotoxin (e.g., 24-48 hours), perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine if pre-treatment with this compound significantly improves cell viability in the presence of the neurotoxic agent.
-
Protocol 3: In Vivo Administration and Pharmacokinetic Analysis in a Mouse Model of Neurodegeneration
This protocol outlines a general approach for administering this compound to a mouse model and assessing its biodistribution.
Materials:
-
Mouse model of a neurodegenerative disease (e.g., 5XFAD for Alzheimer's)
-
This compound
-
Appropriate vehicle for in vivo administration (e.g., saline with a solubilizing agent)
-
Equipment for blood and tissue collection
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Prepare a sterile dosing solution of this compound in the chosen vehicle.
-
Administer the solution to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). The dose and frequency will need to be determined based on preliminary studies.
-
-
Sample Collection:
-
At various time points after administration, collect blood samples (e.g., via tail vein or cardiac puncture at sacrifice).
-
At the final time point, euthanize the animals and collect the brain and other relevant tissues.
-
-
Sample Processing and Analysis:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Perform lipid extraction on the plasma and brain homogenates as described in Protocol 1.
-
Analyze the lipid extracts by LC-MS/MS to quantify the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound in plasma and brain tissue over time to determine its pharmacokinetic profile, including its ability to cross the blood-brain barrier.
-
Conclusion
This compound is a valuable tool for researchers investigating the role of lipid metabolism and oxidative stress in neurodegenerative diseases. Its primary application as an internal standard in mass spectrometry enables accurate and precise quantification of lysophosphatidylcholines. Furthermore, its deuterated nature offers the potential for use as a metabolic tracer and a therapeutic agent to counteract lipid peroxidation. The protocols provided here, adapted from established methodologies, offer a solid foundation for incorporating this compound into a variety of in vitro and in vivo research models of neurodegeneration. Further optimization of these protocols will be necessary for specific experimental contexts.
References
- 1. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biojiva.com [biojiva.com]
- 4. Deuterated polyunsaturated fatty acids reduce brain lipid peroxidation and hippocampal amyloid β-peptide levels, without discernable behavioral effects in an APP/PS1 mutant transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lysophosphatidylcholine in Human Plasma Using a Deuterated Internal Standard and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that serve as crucial intermediates in phosphatidylcholine metabolism and act as signaling molecules in various physiological and pathological processes, including inflammation and atherosclerosis.[1][2] Accurate quantification of LPC species in biological matrices like human plasma is essential for understanding their roles in disease and for biomarker discovery. This application note details a robust and sensitive method for the quantitative analysis of LPCs in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a deuterated internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[3] The described liquid-liquid extraction (LLE) method is based on the principles of the Bligh & Dyer or Folch procedures, which are effective for extracting polar lipids.[4][5][6]
Introduction
LPCs are generated through the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2) or via the action of lecithin-cholesterol acyltransferase (LCAT).[1][7] They have been implicated in a range of cellular processes, activating signaling pathways through G protein-coupled receptors (GPCRs).[7][8][9] Given their low concentrations and complex biological matrix, sensitive and specific analytical methods are required for their quantification.
LC-MS/MS has become the gold standard for analyzing small molecules in complex biological samples due to its high sensitivity and selectivity.[10][11] A significant challenge in LC-MS/MS-based quantification is the variability introduced during sample preparation and potential signal suppression or enhancement from the sample matrix.[12] The principle of isotope dilution mass spectrometry, through the addition of a known quantity of a stable isotope-labeled (e.g., deuterated) internal standard (IS) at the beginning of the sample preparation process, effectively mitigates these issues.[3] The deuterated standard is chemically identical to the analyte, ensuring it behaves similarly during extraction and ionization, but is distinguishable by the mass spectrometer due to its higher mass.[3] This allows for precise correction of both sample loss during preparation and matrix-induced ionization variability.[3]
This protocol provides a detailed methodology for LPC extraction from human plasma, optimized for subsequent LC-MS/MS analysis.
Experimental Protocol
This protocol is adapted from the well-established Bligh & Dyer or Folch lipid extraction methods, which utilize a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract lipids from aqueous samples.[4][5]
Materials and Reagents
-
Biological Sample: Human plasma (collected in EDTA-containing tubes and stored at -80°C)
-
Internal Standard (IS): Deuterated LPC standard (e.g., LPC 16:0-d4). Stock solution prepared in methanol.
-
Solvents (LC-MS Grade):
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Water (LC-MS Grade)
-
-
Additives (LC-MS Grade):
-
Formic Acid (FA) or Ammonium Acetate
-
-
Equipment:
Sample Preparation: Liquid-Liquid Extraction
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the deuterated LPC internal standard working solution to the plasma sample. The IS should be added at the earliest stage to account for all subsequent variability.[3]
-
Protein Precipitation & Extraction:
-
Add 750 µL of a pre-chilled 2:1 (v/v) mixture of Methanol:Chloroform.[15]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Add 250 µL of Chloroform and vortex for 30 seconds.
-
Add 250 µL of water and vortex for another 30 seconds.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.[4][16] A layer of precipitated protein will be visible at the interface.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette, passing through the upper layer with gentle positive pressure to avoid contamination.[16]
-
Transfer the organic phase to a new clean tube.
-
-
Drying: Evaporate the solvent from the collected organic phase to complete dryness using a nitrogen evaporator or a vacuum concentrator.[17]
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent compatible with the LC mobile phase (e.g., 90:10 Acetonitrile:Isopropanol). Vortex thoroughly to ensure all lipids are redissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to pellet any insoluble debris.
-
Analysis: Transfer the supernatant to an LC autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Typical)
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min).[18]
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the LPCs.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion (e.g., m/z 496.3 for LPC 16:0) and a specific product ion (e.g., m/z 184.1, the phosphocholine (B91661) headgroup) are monitored.
-
Data and Expected Performance
The use of a deuterated internal standard ensures high-quality quantitative data. The performance of the method should be validated for linearity, accuracy, precision, and recovery.[10] Below are typical performance characteristics for this type of assay.
| Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.99 | The method demonstrates a strong linear relationship between concentration and response over the calibration range. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |
| Precision (%CV) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Extraction Recovery | 85 - 110% | The efficiency of the extraction process, comparing the analyte response from an extracted sample to a non-extracted standard. A recent study showed a chloroform-free method achieving 93.2% recovery compared to 87.5% for Bligh & Dyer.[19] |
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation protocol.
LPC Signaling Pathway
LPCs exert biological effects by activating G protein-coupled receptors (GPCRs), which initiates downstream signaling cascades involved in inflammation and other cellular responses.[2][8][9]
Conclusion
The protocol described provides a reliable and robust method for the quantification of LPCs in human plasma. The incorporation of a deuterated internal standard is critical for achieving the accuracy and precision required for clinical research and biomarker validation. This liquid-liquid extraction procedure is effective for polar lipids like LPC and, when coupled with the sensitivity and specificity of LC-MS/MS, enables high-quality bioanalysis for researchers, scientists, and drug development professionals.
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 5. aquaculture.ugent.be [aquaculture.ugent.be]
- 6. vliz.be [vliz.be]
- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.seafdec.org [repository.seafdec.org]
- 16. tabaslab.com [tabaslab.com]
- 17. biochem.wustl.edu [biochem.wustl.edu]
- 18. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 19. Single-step, chloroform-free extraction of lysophosphatidylcholine from plasma for cancer biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (Rac)-19:0 Lyso PC-d5 Signal Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address signal variability issues encountered during the analysis of (Rac)-19:0 Lyso PC-d5, a deuterated internal standard commonly used in lipidomics research. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based platforms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of lysophosphatidylcholine (B164491) (Lyso PC). The "d5" indicates that five hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. Its primary application is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[1][2][3] Using a deuterated internal standard helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of the quantification of endogenous lipids.[2]
Q2: I am observing high variability in the signal intensity of this compound across my sample batch. What are the potential causes?
High signal variability of an internal standard can stem from several factors:
-
Inconsistent Matrix Effects: The composition of the sample matrix can vary between samples, leading to differential ion suppression or enhancement of the internal standard's signal.[4][5][6] Phospholipids (B1166683) are a major contributor to matrix effects in biological samples.[5][7][8]
-
Sample Preparation Inconsistencies: Variability in extraction efficiency during sample preparation can lead to inconsistent recovery of the internal standard.
-
LC-MS System Instability: Fluctuations in the performance of the liquid chromatography or mass spectrometry system, such as inconsistent injection volumes or unstable spray in the ion source, can cause signal variability.[9]
-
Degradation of the Internal Standard: this compound, like other lysophospholipids, can be susceptible to degradation, especially if samples are not handled or stored properly.[10]
Q3: My this compound peak shape is poor (broadening or tailing). How can I improve it?
Poor peak shape for lysophospholipids is a common issue in reversed-phase chromatography and can be attributed to:
-
Secondary Interactions: The positively charged choline (B1196258) headgroup and the negatively charged phosphate (B84403) group can interact with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1]
-
Analyte Aggregation: Lysophospholipids can form micelles in solution, which can result in peak broadening.[1]
-
Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[11]
To improve peak shape, consider the following:
-
Mobile Phase Modification: Add a small amount of a competing base (e.g., ammonium (B1175870) hydroxide) or an acid (e.g., formic acid) to the mobile phase to minimize secondary interactions with the stationary phase.[1]
-
Use a Different Column Chemistry: Consider using a column with a different stationary phase or switching to Hydrophilic Interaction Liquid Chromatography (HILIC), which separates compounds based on polarity.[1]
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
Q4: Could in-source fragmentation of other lipids be interfering with my this compound signal?
Yes, in-source fragmentation is a potential source of interference. More complex lipids, such as phosphatidylcholines (PCs), can fragment within the ion source of the mass spectrometer to generate ions that have the same mass-to-charge ratio (m/z) as lysophospholipids.[4][12] This can lead to an artificially high signal for the Lyso PC of interest. To investigate this, you can:
-
Optimize Ion Source Parameters: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.
-
Improve Chromatographic Separation: Ensure that the Lyso PC of interest is chromatographically separated from lipids that are prone to in-source fragmentation.
Q5: How can I minimize signal suppression (matrix effects) for this compound?
Signal suppression is a major challenge in the analysis of lipids in complex biological matrices.[4][6][7] To minimize its impact:
-
Effective Sample Preparation: Utilize sample preparation techniques designed to remove interfering matrix components. This can include liquid-liquid extraction, solid-phase extraction (SPE), or specific phospholipid removal products.[7][13]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the majority of other phospholipids and matrix components that can cause ion suppression.[8]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening signal suppression.[14]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues with this compound signal variability.
Table 1: Troubleshooting Signal Variability of this compound
| Observed Problem | Potential Cause | Recommended Action |
| High Signal Variability Across Batch | Inconsistent matrix effects | - Evaluate matrix effects by performing post-column infusion experiments.[6] - Improve sample cleanup to remove interfering phospholipids.[7] |
| Inconsistent sample preparation | - Review and standardize the sample preparation protocol. - Ensure accurate and consistent addition of the internal standard to all samples. | |
| LC-MS system instability | - Check for leaks in the LC system. - Monitor system suitability by injecting a standard solution periodically throughout the batch. | |
| Poor Peak Shape (Tailing/Broadening) | Secondary interactions with stationary phase | - Modify mobile phase with additives like formic acid or ammonium hydroxide.[1] - Use a column with a different chemistry (e.g., embedded polar group). |
| Analyte aggregation | - Try reducing the concentration of the sample being injected. | |
| Incompatible sample solvent | - Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase.[11] | |
| Low Signal Intensity | Ion suppression | - Optimize chromatographic separation to move the this compound peak away from regions of high matrix interference.[8] - Employ more rigorous sample cleanup procedures.[7][13] |
| Poor ionization | - Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[15][16] | |
| Degradation of the internal standard | - Ensure proper storage of stock solutions (typically at -20°C or -80°C). - Prepare fresh working solutions regularly. | |
| Unexpected Peaks or Interferences | In-source fragmentation of other lipids | - Reduce ion source fragmentation by lowering cone/fragmentor voltage.[4][12] - Improve chromatographic separation of interfering lipids. |
| Contamination | - Clean the ion source and mass spectrometer inlet. - Run blank injections to identify the source of contamination. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol provides a general method for the extraction of lipids from plasma samples, which is a common matrix for lipidomics studies.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Addition of Internal Standard:
-
To 50 µL of plasma in a glass tube, add 10 µL of a working solution of this compound in methanol (B129727) to achieve the desired final concentration.
-
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Phase Separation:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Add 500 µL of 0.9% NaCl solution to the remaining upper phase, vortex, and centrifuge again.
-
Collect the lower organic phase and combine it with the first extract.
-
-
Drying and Reconstitution:
-
Dry the combined organic extracts under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Reversed-Phase LC-MS/MS Analysis of this compound
This protocol outlines a general starting point for the LC-MS/MS analysis. Optimization will be required for specific instrumentation and applications.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B and gradually increase to elute the lipids. For example, 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The precursor ion will be the [M+H]+ adduct. The product ion is typically the phosphocholine (B91661) headgroup fragment (m/z 184.1). The exact m/z of the precursor will depend on the specific deuteration pattern.
-
Ion Source Parameters: Optimize capillary voltage, nebulizer gas flow, drying gas flow, and temperature for maximum signal intensity and stability.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. littlemsandsailing.com [littlemsandsailing.com]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects caused by phospholipids in multi-residue analysis for beta-agonists with liquid chromatography-electrospray tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. littlemsandsailing.com [littlemsandsailing.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
improving peak shape of (Rac)-19:0 Lyso PC-d5 in reverse phase LC
Technical Support Center: Analysis of (Rac)-19:0 Lyso PC-d5
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of this compound and related lysophosphatidylcholines in reverse phase liquid chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: Why does my this compound peak exhibit significant tailing in reverse phase LC?
Peak tailing for lysophosphatidylcholines (Lyso-PCs) is a common issue primarily caused by their zwitterionic nature and interactions with the stationary phase.
-
Analyte Structure: this compound possesses a positively charged quaternary amine in its choline (B1196258) headgroup and a negatively charged phosphate (B84403) group. This dual-charge nature can lead to complex retention behaviors.
-
Silanol (B1196071) Interactions: The most frequent cause of peak tailing for basic and positively charged compounds is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] At typical mobile phase pH levels (above ~2.5), these silanol groups can become deprotonated and negatively charged (SiO-), leading to a strong, secondary ionic interaction with the positively charged choline group of the Lyso-PC.[3] This mixed-mode retention mechanism results in tailed, asymmetrical peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[2]
-
Strong Sample Solvent: If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including splitting and tailing.[3][4]
Q2: How can I use mobile phase additives to improve the peak shape?
Mobile phase additives are crucial for controlling the interactions that cause poor peak shape. The goal is typically to suppress silanol activity and/or shield the charges on the analyte.
-
Acidic Additives: Using acids like formic acid (FA) or acetic acid lowers the mobile phase pH. At a low pH, the residual silanol groups on the silica (B1680970) are protonated (neutral), which minimizes the unwanted ionic interaction with the positively charged Lyso-PC.[5]
-
Buffers and Salts: Additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) serve two purposes: they buffer the pH and increase the ionic strength of the mobile phase.[6][7] Higher ionic strength helps to shield the electrostatic interactions between the analyte and the stationary phase, reducing tailing and improving peak symmetry.[6]
-
Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) can act as strong ion-pairing agents, forming a neutral complex with the analyte or modifying the stationary phase. While highly effective for improving peak shape, TFA is known to cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS) and is often avoided in LC-MS applications.[7][8]
Data Presentation: Comparison of Common Mobile Phase Additives
The table below summarizes the properties and typical applications of common additives used to improve peak shape in reverse phase LC-MS.
| Additive | Typical Concentration | Key Advantage(s) | Key Disadvantage(s) |
| Formic Acid (FA) | 0.1 - 0.2% (v/v) | Excellent MS compatibility; effectively suppresses silanol ionization.[8] | Low ionic strength may not be sufficient to prevent tailing at high analyte loads.[7] |
| Acetic Acid | 0.1 - 1.0% (v/v) | Good MS compatibility; can offer different selectivity compared to FA.[9] | Weaker acid than FA; may be less effective at suppressing silanol interactions. |
| Ammonium Formate | 5 - 40 mM | MS-compatible; buffers pH and increases mobile phase ionic strength to reduce secondary interactions.[6][10] | Concentration may need to be optimized for best results. |
| Ammonium Acetate | 5 - 10 mM | MS-compatible; provides pH buffering and increases ionic strength.[11] | Generally used at a slightly higher pH range than ammonium formate. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Provides excellent peak shape due to strong ion-pairing effects.[7] | Causes severe ion suppression in ESI-MS; not recommended for LC-MS.[8] |
Q3: What role does the LC column chemistry play in peak shape?
Modern column technologies offer significant advantages for analyzing challenging compounds like Lyso-PCs.
-
High-Purity, End-Capped Silica: Modern columns are made with high-purity silica and are extensively "end-capped," a process that chemically derivatizes most of the accessible silanol groups, reducing the sites available for unwanted interactions.[1]
-
Charged Surface Hybrid (CSH) Technology: CSH columns feature a low-level positive charge on the stationary phase surface. This charge electrostatically repels positively charged analytes like Lyso-PC, preventing them from accessing and interacting with the underlying residual silanols. This technology is highly effective at producing sharp, symmetrical peaks for basic compounds.[5][12]
-
Organo-Silica Hybrid Particles: These stationary phases incorporate carbon into the silica matrix, which reduces the overall concentration of silanol groups compared to fully silica-based particles, thereby improving peak shape for basic analytes.[5]
Q4: Can my sample preparation protocol affect the peak shape?
Yes, absolutely. The composition of the sample diluent is critical.
A "strong sample solvent effect" occurs when the sample is injected in a solvent with a higher elution strength than the mobile phase.[3] For reverse phase, this means a solvent with a higher percentage of organic content. This causes the analyte to move through the top of the column too quickly and in a distorted band, resulting in fronting, splitting, or tailing.
Best Practice: Always aim to dissolve your sample in a solvent that is as close as possible to, or slightly weaker than, the initial mobile phase composition of your gradient.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving peak shape issues with this compound.
Logical Troubleshooting Workflow
Caption: A troubleshooting flowchart for poor peak shape.
Experimental Protocols
Recommended Starting Protocol for Reverse Phase LC-MS
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
LC System: UPLC/UHPLC system coupled to a mass spectrometer.
-
Column:
-
Mobile Phase:
-
Solvent A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Solvent B: Acetonitrile/Isopropanol (90:10, v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
-
Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50 °C.[13]
-
Gradient Profile:
Time (min) % Solvent B 0.0 40 2.0 45 10.0 98 15.0 98 15.1 40 | 20.0 | 40 |
-
-
Injection:
-
Injection Volume: 2-5 µL.
-
Sample Diluent: Reconstitute sample in a mixture that mimics the initial mobile phase conditions (e.g., Acetonitrile/Water 40:60 with 0.1% Formic Acid).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Monitor for the specific m/z of this compound.
-
Experimental Workflow Diagram
Caption: A typical workflow for Lyso-PC analysis.
References
- 1. sielc.com [sielc.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. support.waters.com [support.waters.com]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (Rac)-19:0 Lyso PC-d5 in Serum Samples
Welcome to the technical support center for the analysis of (Rac)-19:0 Lyso PC-d5 in serum samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during LC-MS/MS analysis, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue when analyzing this compound in serum?
A: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] In serum samples, the high abundance of endogenous components like phospholipids (B1166683), salts, and proteins are the primary contributors to ion suppression.[2] Lysophosphatidylcholines (lyso-PCs), being phospholipids themselves, are particularly susceptible to ion suppression from other co-eluting lipids.[2]
Q2: How do deuterated internal standards like this compound help in addressing ion suppression?
A: Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte.[1] Because they are chemically and physically almost identical to the analyte of interest, they are expected to co-elute and experience the same degree of ion suppression.[1] By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio should remain consistent even if both are affected by ion suppression, thereby correcting for the signal loss and improving data accuracy.[1]
Q3: My analyte signal is low and inconsistent, even with the use of this compound. What are the potential causes?
A: Several factors can contribute to this issue:
-
Chromatographic Separation of Analyte and Internal Standard: Deuteration can sometimes cause a slight shift in retention time between the analyte and the internal standard, an effect known as the "isotope effect".[3] If this separation is significant, they may not experience the same degree of ion suppression, leading to inaccurate results.[3]
-
Suboptimal Sample Preparation: Inadequate removal of matrix components, especially other phospholipids, during sample preparation is a primary cause of persistent ion suppression.[4]
-
High Concentration of Internal Standard: An excessively high concentration of the internal standard can sometimes suppress the analyte's signal.
-
In-source Fragmentation: The deuterated internal standard might undergo fragmentation in the ion source, leading to a decreased signal.
Q4: How can I determine if ion suppression is occurring in my assay?
A: A common method is the post-column infusion experiment.[1] This involves infusing a constant flow of the analyte solution into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[1]
Q5: Are there alternatives to deuterated internal standards if I suspect differential ion suppression?
A: Yes, if a deuterated standard is problematic, you can consider:
-
¹³C or ¹⁵N Labeled Internal Standards: These heavier isotopes are less likely to cause a chromatographic shift compared to deuterium, leading to better co-elution and more effective compensation for matrix effects.
-
Analogue Internal Standard: A non-labeled compound that is structurally similar to the analyte and has similar chromatographic and ionization behavior can be used, though it may not compensate for matrix effects as effectively as a stable isotope-labeled standard.
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chromatographic Separation (Isotope Effect) | 1. Verify Co-elution: Overlay the chromatograms of the analyte and this compound. Any visible separation indicates a potential issue.[3] 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to improve co-elution.[5] 3. Consider a Different Column: Experiment with a column of different chemistry to achieve better co-elution. | Analyte and internal standard peaks should have near-perfect overlap, ensuring they experience the same ionization conditions. |
| Differential Matrix Effects | 1. Perform a Matrix Effect Study: Prepare three sets of samples: A) Analyte and IS in a neat solution, B) Blank extracted matrix spiked with analyte and IS post-extraction, and C) Spiked matrix sample. Compare the peak areas to quantify the matrix effect on both the analyte and the IS. | The matrix effect should be similar for both the analyte and the internal standard, indicated by a consistent analyte/IS ratio across different matrices. |
| Isotopic Contribution (Impurity in IS) | 1. Check IS Purity: Inject a high concentration of the this compound standard and monitor the mass transition of the unlabeled analyte to check for any signal. 2. Use a Higher Purity Standard: If significant contribution is observed, obtain a new batch of the internal standard with higher isotopic purity. | The internal standard should not contribute significantly to the signal of the unlabeled analyte, especially at the lower limit of quantification. |
| In-Source Fragmentation of D-IS | 1. Optimize Source Conditions: Infuse the this compound standard and optimize the ion source parameters (e.g., cone voltage, collision energy) to minimize fragmentation. | A stable and robust signal for the internal standard with minimal fragmentation. |
Issue 2: Drifting Internal Standard Signal
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Deuterium-Hydrogen Back-Exchange | 1. Evaluate Solvent Stability: Incubate this compound in the sample diluent and mobile phase at room temperature for a period and analyze to check for any degradation or exchange.[6] 2. Adjust pH: Avoid highly acidic or basic conditions in your mobile phase and sample diluent. 3. Use Aprotic Solvents: For sample storage and reconstitution, use aprotic solvents where possible.[3] | A stable internal standard signal over time, indicating no significant H/D exchange. |
| System Carryover or Adsorption | 1. Inject Blank Samples: Inject a series of blank solvent injections after a high concentration sample to assess carryover. 2. Optimize Wash Solvents: Use a strong organic solvent (e.g., isopropanol) in your autosampler wash method to effectively clean the injection system. 3. Check for Adsorption: If the signal drifts downwards, the internal standard may be adsorbing to plasticware or parts of the LC system. Consider using low-adsorption vials and tubing. | Minimal to no signal for the internal standard in blank injections, indicating effective cleaning and minimal carryover. |
Data Presentation: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Relative Ion Suppression | High | Moderate | Low |
| Analyte Recovery | Good to High | Moderate to High | High |
| Sample Cleanliness | Low | Moderate | High |
| Throughput | High | Low to Moderate | Moderate to High |
| Method Development Time | Short | Moderate | Long |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple but provides the least sample cleanup, often resulting in significant ion suppression.
-
Sample Preparation: To 100 µL of serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing this compound.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers better sample cleanup than PPT by partitioning the analytes into an organic solvent.
-
Sample Preparation: To 100 µL of serum sample in a glass tube, add the this compound internal standard.
-
Solvent Addition: Add 400 µL of a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Vortex: Vortex vigorously for 2 minutes to ensure complete extraction.
-
Phase Separation: Add 100 µL of water and vortex for another 30 seconds. Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.
-
Organic Phase Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the most effective sample cleanup, significantly reducing matrix effects. A mixed-mode or reversed-phase sorbent is typically used for lysophosphatidylcholines.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of serum, add the this compound internal standard and 400 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the lysophosphatidylcholines with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Visualizations
Caption: Comparison of experimental workflows for different sample preparation methods.
Caption: Troubleshooting workflow for inaccurate quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects on (Rac)-19:0 Lyso PC-d5 Quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the quantification of (Rac)-19:0 Lyso PC-d5 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting endogenous components from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects.[1][3]
Q2: Why is this compound used as an internal standard, and can it still be affected by matrix effects?
A2: this compound is a deuterated analog of lysophosphatidylcholine (B164491) (Lyso-PC) and is often used as an internal standard (IS) in quantitative bioanalysis. The rationale is that a stable isotope-labeled IS will co-elute with the endogenous analyte and experience similar matrix effects, thus compensating for variations in signal intensity.[2] However, severe matrix effects can still impact the IS, leading to inaccurate quantification if the degree of ion suppression or enhancement is not consistent across samples and calibration standards.
Q3: What are the common sources of matrix effects in biological samples for Lyso-PC analysis?
A3: The primary sources of matrix effects in biological samples like plasma, serum, and tissue homogenates are other more abundant lipids, particularly glycerophospholipids.[3][4][5] Other contributing factors include salts, proteins, and other endogenous metabolites that can co-elute with this compound and interfere with its ionization.[1][4]
Q4: How can I quantitatively assess the magnitude of matrix effects on my this compound signal?
A4: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solvent standard at the same concentration.[1][6] The formula is:
Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Problem 1: High Variability in this compound Peak Area Across Replicates
-
Potential Cause: Inconsistent matrix effects due to sample-to-sample variation in the composition of the biological matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering phospholipids. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[4][7]
-
Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from co-eluting matrix components.[8]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[2]
-
Problem 2: Significant Ion Suppression Observed for this compound
-
Potential Cause: Co-elution of highly abundant phospholipids that compete for ionization in the ESI source. Electrospray ionization (ESI) is particularly susceptible to ion suppression.[5][7]
-
Troubleshooting Steps:
-
Phospholipid Removal: Employ specific sample preparation techniques designed to remove phospholipids, such as Phree™ Phospholipid Removal plates or cartridges.
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate lipids based on their polarity, reducing phospholipid carryover.[4]
-
Chromatographic Selectivity: Use a column with a different stationary phase (e.g., HILIC) to alter the elution profile of phospholipids relative to your analyte.
-
Problem 3: Poor Recovery of this compound
-
Potential Cause: The chosen sample preparation method may not be suitable for extracting Lyso-PCs, or the analyte may be lost during solvent evaporation and reconstitution steps.
-
Troubleshooting Steps:
-
Evaluate Extraction Solvents: Test different extraction solvent systems. While a modified Bligh-Dyer or Folch extraction is common for lipids, the optimal solvent ratio may need to be determined empirically for Lyso-PCs.[9]
-
Optimize SPE Protocol: If using SPE, ensure the wash and elution steps are optimized for the recovery of Lyso-PCs. The choice of sorbent (e.g., C18, mixed-mode) is also critical.[7][10]
-
Reconstitution Solvent: Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase to ensure good peak shape and prevent analyte precipitation.[9]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound in Human Plasma
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 45 ± 8 | 92 ± 5 | 41 ± 7 |
| Liquid-Liquid Extraction (MTBE) | 78 ± 6 | 85 ± 7 | 66 ± 5 |
| Solid-Phase Extraction (C18) | 95 ± 4 | 88 ± 6 | 84 ± 5 |
Data are presented as mean ± standard deviation (n=6). Matrix Effect = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100. Recovery = (Peak Area in Pre-Extracted Spike / Peak Area in Post-Extracted Spike) x 100. Process Efficiency = (Peak Area in Pre-Extracted Spike / Peak Area in Neat Solution) x 100.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.
-
Set B (Pre-Extraction Spike): Spike this compound into a blank biological matrix sample before the extraction process.
-
Set C (Post-Extraction Spike): Extract a blank biological matrix sample. Spike this compound into the final extract after the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the following parameters:
-
Matrix Effect (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100
-
Process Efficiency (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
low recovery of (Rac)-19:0 Lyso PC-d5 during lipid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during lipid extraction, with a specific focus on the recovery of polar lipids like (Rac)-19:0 Lyso PC-d5.
Troubleshooting Guide: Low Recovery of this compound
Issue: You are experiencing low recovery of the internal standard this compound in your lipid extraction workflow.
This guide will walk you through potential causes and solutions to improve the recovery of this and other lysophosphatidylcholines (Lyso-PCs).
Step 1: Evaluate Your Extraction Method
The choice of extraction method significantly impacts the recovery of polar lipids like Lyso-PCs.
-
Initial Assessment: Are you using a standard lipid extraction protocol such as Folch, Bligh & Dyer, or a modified version? These methods are widely used but may require optimization for polar lipids.
-
Common Pitfall: The amphiphilic nature of Lyso-PCs, with a polar head group and a single acyl chain, can lead to their partial loss in the aqueous phase or at the interface during biphasic extractions.
-
Recommendation: For Lyso-PCs, methods that ensure complete extraction of polar lipids are preferable. A modified Folch method with repeated extractions of the upper phase can enhance recovery.[1] While the Bligh & Dyer method is rapid, it may result in only partial recovery (75-80%) of lysophospholipids.[1]
Step 2: Check Your Solvent System
The composition and polarity of your extraction solvents are critical for efficiently recovering this compound.
-
Solvent Polarity: A common solvent mixture is chloroform (B151607) and methanol (B129727). The ratio of these solvents determines the polarity of the extraction medium. For Lyso-PCs, a higher proportion of methanol can be beneficial.
-
Common Pitfall: An insufficiently polar solvent system will not efficiently extract water-soluble lipids like Lyso-PCs.
-
Recommendation: Ensure your chloroform:methanol ratio is appropriate. For tissues, a 2:1 (v/v) chloroform:methanol mixture is a standard starting point.[2][3] The solubility of Lyso-PC is higher in a chloroform:methanol mixture than in either solvent alone.[4]
Step 3: Assess Sample Handling and Storage
The stability of Lyso-PCs can be compromised before extraction even begins.
-
Enzymatic Degradation: Phospholipases in your sample can degrade phospholipids (B1166683) to lysophospholipids, or further degrade your Lyso-PC standard. This activity is often increased at room temperature.
-
Common Pitfall: Improper sample storage (e.g., slow freezing, repeated freeze-thaw cycles) can lead to enzymatic activity and degradation of your analyte.
-
Recommendation: Work quickly and on ice during sample preparation to minimize enzymatic activity. Store samples at -80°C for long-term storage and minimize freeze-thaw cycles.[5] The addition of antioxidants can also prevent degradation.[6]
Step 4: Optimize Phase Separation
In liquid-liquid extractions, incomplete phase separation is a common source of analyte loss.
-
Centrifugation: Proper centrifugation is essential to achieve a clear and sharp interface between the aqueous and organic layers.
-
Common Pitfall: Insufficient centrifugation speed or time can result in a cloudy interface, making it difficult to cleanly separate the phases and leading to loss of your internal standard.
-
Recommendation: Ensure your centrifugation step is adequate to achieve a clean separation. If phase separation is consistently poor, consider adjusting the solvent ratios or adding salt to the aqueous phase to improve the partitioning.
Troubleshooting Workflow Diagram
References
- 1. Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. Marine Fish-Derived Lysophosphatidylcholine: Properties, Extraction, Quantification, and Brain Health Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. welchlab.com [welchlab.com]
Technical Support Center: Optimizing LC Gradient for LPC and (Rac)-19:0 Lyso PC-d5 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of lysophosphatidylcholines (LPCs), with a specific focus on utilizing (Rac)-19:0 Lyso PC-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS analysis?
This compound is a deuterated form of lysophosphatidylcholine (B164491) containing a 19-carbon fatty acid chain.[1][2][3] The "d5" indicates that five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The key advantages of using a deuterated internal standard are:
-
Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated (endogenous) LPCs during sample preparation and chromatographic separation.
-
Mass Shift for Detection: The difference in mass allows the mass spectrometer to distinguish it from the target analytes.
-
Accurate Quantification: It helps to correct for variations in sample extraction, injection volume, and ionization efficiency, leading to more accurate and precise quantification of the target LPCs.
Q2: Which type of chromatography column is best suited for LPC separation?
Reverse-phase chromatography is the most common and effective technique for separating LPCs. C18 columns are widely used and generally provide a good balance of retention and selectivity for a range of LPCs.[4][5] For certain applications, a C8 column may also be suitable.[6] The choice of column will depend on the specific LPCs being analyzed and the complexity of the sample matrix.
Q3: What are the typical mobile phases for LPC separation in reverse-phase LC?
A binary solvent system with a gradient elution is typically employed.[2] Common mobile phases consist of:
-
Mobile Phase A (Aqueous): Water with additives to improve peak shape and ionization efficiency. Common additives include formic acid (0.1%), ammonium (B1175870) formate (B1220265), or ammonium acetate.[7][8][9]
-
Mobile Phase B (Organic): A mixture of organic solvents such as acetonitrile (B52724) and/or methanol (B129727), often with the same additives as Mobile Phase A.[6][8] Isopropanol can also be included in the organic phase to improve the elution of more hydrophobic lipids.[8]
Q4: Why is a gradient elution necessary for LPC analysis?
LPCs in biological samples can have a wide range of fatty acid chain lengths and degrees of saturation, leading to a broad range of hydrophobicities. An isocratic elution (constant mobile phase composition) is often insufficient to resolve all LPCs in a reasonable time. A gradient elution, where the proportion of the organic mobile phase is increased over time, allows for the separation of a wider range of LPCs with better peak shapes and resolution.[10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC separation of LPCs and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanols | Add a small percentage of a weak acid, such as 0.1% formic acid, to both mobile phases to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase.[11] |
| Sample Overload | Reduce the amount of sample injected onto the column.[4] |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase composition. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol). If peak shape does not improve, the column may need to be replaced. |
| Interaction with Metal Components | Phospholipids (B1166683) can interact with stainless steel components in the LC system, leading to peak tailing and poor recovery.[12] Using a biocompatible LC system with PEEK-lined tubing and columns can mitigate this issue.[12] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A longer equilibration time may be necessary. |
| Mobile Phase Preparation | Prepare fresh mobile phases daily. Inconsistent preparation of mobile phase additives can lead to shifts in retention time. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent column temperature.[4] |
| Pump Performance Issues | Check for air bubbles in the pump and ensure the pump is delivering a stable and consistent flow rate. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Additives for MS | While trifluoroacetic acid (TFA) can improve peak shape, it is known to cause ion suppression in ESI-MS.[11] Formic acid or ammonium formate are generally more MS-friendly alternatives.[7] |
| Sample Degradation | LPCs can be susceptible to hydrolysis. Ensure proper sample storage (typically at -80°C) and minimize the time samples are at room temperature. |
| Poor Ionization | Optimize the electrospray ionization (ESI) source parameters on the mass spectrometer, such as capillary voltage, gas flow, and temperature. |
| Analyte Adsorption | As mentioned, phospholipids can adsorb to metal surfaces in the LC system.[12] Consider using a biocompatible system for improved recovery and sensitivity.[12] |
Issue 4: Co-elution of LPCs with Other Lipids
| Potential Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | Modify the gradient profile. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting species.[13] |
| Incorrect Column Chemistry | If using a C18 column, consider trying a C8 column or a column with a different stationary phase chemistry to alter selectivity. |
| Mobile Phase Composition | Altering the organic solvent (e.g., methanol vs. acetonitrile) or the mobile phase additives can change the selectivity of the separation. |
Experimental Protocols
Recommended LC Gradient Method for LPCs
This method is a good starting point for the separation of various LPCs, including the use of this compound as an internal standard.[6]
| Parameter | Condition |
| Column | ACQUITY UPLC® CSH™ C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0.0 | 80 |
| 0.5 | 80 |
| 5.5 | 100 |
| 10.5 | 100 |
| 10.6 | 80 |
| 12.5 | 80 |
Visualizations
Experimental Workflow for LPC Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. lcms.cz [lcms.cz]
- 5. nacalai.com [nacalai.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating In-Source Fragmentation of (Rac)-19:0 Lyso PC-d5: A Technical Support Center
Welcome to the technical support center for the analysis of (Rac)-19:0 Lyso PC-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the in-source fragmentation of this deuterated lysophosphatidylcholine (B164491) standard during mass spectrometry analysis.
Introduction to this compound and In-Source Fragmentation
This compound is a deuterated lipid standard essential for the accurate quantification of lysophosphatidylcholines (LysoPCs) in various biological matrices. Its chemical formula is C₂₇H₅₁D₅NO₇P, with a molecular weight of approximately 542.75 g/mol . As a stable isotope-labeled internal standard, it is crucial for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS based lipidomics.
A significant challenge in the mass spectrometric analysis of LysoPCs, including this compound, is the phenomenon of in-source fragmentation (ISF) . ISF is the unintended fragmentation of an analyte in the ion source of the mass spectrometer before it reaches the mass analyzer. This can lead to a diminished signal of the precursor ion and the appearance of fragment ions that can be mistaken for other analytes, leading to inaccurate quantification and data misinterpretation. For LysoPCs, a common in-source fragment is the phosphocholine (B91661) headgroup, which is observed at m/z 184 in positive ion mode.
This guide will provide you with the necessary information to understand, troubleshoot, and minimize in-source fragmentation in your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation (ISF) is the breakdown of ions within the ion source of a mass spectrometer.[1] For this compound, this can lead to a decreased intensity of the intended precursor ion (the intact molecule) and an increased intensity of fragment ions. This can result in underestimation of the analyte's concentration and potential misidentification of fragments as other compounds, compromising the accuracy and reliability of your results.[2]
Q2: What are the primary causes of in-source fragmentation of LysoPCs?
A2: The primary cause of ISF for phospholipids (B1166683) like LysoPCs is the application of high voltages in the ion source, such as the cone voltage (also known as declustering potential or fragmentor voltage).[1][3][4][5] These high voltages accelerate the ions, causing them to collide with neutral gas molecules in the source, which imparts enough energy to cause fragmentation.[6] High source temperatures can also contribute to the thermal degradation of the analyte, further promoting fragmentation.[6]
Q3: What are the characteristic fragment ions of this compound in positive ion ESI-MS/MS?
A3: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), the most characteristic fragmentation of lysophosphatidylcholines is the neutral loss of the phosphocholine headgroup. This results in a highly abundant product ion at m/z 184.0739 . Therefore, for quantitative analysis using Multiple Reaction Monitoring (MRM), the transition from the precursor ion of this compound ([M+H]⁺ at approximately m/z 547.8) to the product ion at m/z 184.0739 is typically monitored.
Q4: How can I minimize in-source fragmentation during my analysis?
A4: To minimize ISF, it is crucial to use "softer" ionization conditions. This primarily involves reducing the cone voltage. A systematic approach to optimize this parameter is recommended, starting with a low value and gradually increasing it while monitoring the precursor and fragment ion intensities. Additionally, optimizing the source temperature to the lowest effective value can help reduce thermal decomposition.
Q5: Is chromatographic separation important when dealing with in-source fragmentation?
A5: Yes, liquid chromatography (LC) is a powerful tool to mitigate the impact of ISF. By chromatographically separating your analyte of interest from other compounds, you can often distinguish between a true co-eluting compound and an in-source fragment. In-source fragments will have the same retention time as their parent molecule, while a true isobaric or isomeric compound will likely have a different retention time.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the in-source fragmentation of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low intensity of the this compound precursor ion ([M+H]⁺) and high intensity of the m/z 184 fragment. | Excessive In-Source Fragmentation due to harsh ion source conditions. | 1. Reduce Cone Voltage: Systematically decrease the cone voltage (declustering potential/fragmentor voltage) in your MS method. Start with a low value (e.g., 20 V) and incrementally increase it while monitoring the ion intensities. 2. Optimize Source Temperature: Lower the ion source temperature to the minimum required for efficient desolvation. 3. Check Other Source Parameters: Ensure other source parameters like nebulizer gas flow and sheath gas flow are within the optimal range for your instrument and flow rate. | An increase in the precursor ion intensity and a corresponding decrease in the m/z 184 fragment ion intensity, leading to improved sensitivity for the intact molecule. |
| Inaccurate quantification of endogenous LysoPCs. | In-source fragmentation of other abundant lipids creating interfering ions at the m/z of the target analytes. | 1. Optimize Chromatography: Improve the chromatographic separation to resolve the target LysoPC from other lipid classes that might be contributing to interfering fragments. 2. Perform Blank Injections: Inject a blank solvent after a high-concentration sample to check for carryover that could contribute to background fragmentation. 3. Use a Specific MRM Transition: Ensure you are using a highly specific and sensitive MRM transition for your analyte and internal standard. | Better separation of analytes from interfering compounds, leading to more accurate and reliable quantification. |
| Poor peak shape and inconsistent retention times. | Suboptimal LC conditions or sample matrix effects. | 1. Review Sample Preparation: Ensure your lipid extraction method (e.g., Bligh-Dyer) is robust and reproducible. 2. Check Mobile Phase Composition: Verify the correct preparation and composition of your mobile phases. 3. Column Equilibration: Ensure the column is properly equilibrated between injections. | Improved peak shape, stable retention times, and more reproducible results. |
Experimental Protocols
Sample Preparation: Modified Bligh-Dyer Lipid Extraction
This protocol is suitable for extracting lipids from plasma or serum samples.
-
Internal Standard Spiking: To 100 µL of plasma/serum, add a known amount of this compound solution in methanol (B129727).
-
Monophasic Mixture Formation: Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Extraction: Carefully collect the lower organic layer containing the lipids using a glass syringe.
-
Drying: Dry the extracted lipid phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol or mobile phase A).
Optimized LC-MS/MS Method for this compound Analysis
This method is designed to minimize in-source fragmentation and achieve sensitive quantification.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm is recommended (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium formate in methanol with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 547.8
-
Product Ion (Q3): m/z 184.1
-
-
Key MS Parameters (to be optimized for your specific instrument):
-
Capillary Voltage: 3.0 - 3.5 kV
-
Cone Voltage: 20 - 40 V (start low and optimize)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~600 L/hr
-
Collision Energy: 20 - 30 eV (for the m/z 184 fragment)
-
-
Data Presentation: Impact of Cone Voltage on In-Source Fragmentation
The following table summarizes the expected trend of the relative abundance of the precursor and fragment ions of a typical LysoPC at different cone voltage settings. This data is illustrative and should be determined empirically on your instrument.
| Cone Voltage (V) | Relative Abundance of Precursor Ion ([M+H]⁺) | Relative Abundance of Fragment Ion (m/z 184) |
| 20 | High (~90%) | Low (~10%) |
| 40 | Moderate (~60%) | Moderate (~40%) |
| 60 | Low (~30%) | High (~70%) |
| 80 | Very Low (~10%) | Very High (~90%) |
Visualizations
Troubleshooting Workflow for In-Source Fragmentation
Caption: Troubleshooting workflow for addressing in-source fragmentation.
Simplified Signaling Pathway of Lysophosphatidylcholine (LPC)
Caption: Simplified signaling pathways activated by LPC.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of xenobiotics by ultra-performance liquid chromatography-mass spectrometry using in-source fragmentation at increasing cone voltages: library constitution and an evaluation of spectral stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-19:0 Lyso PC-d5 stability in different solvents
This technical support center provides guidance on the stability, handling, and analysis of (Rac)-19:0 Lyso PC-d5 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least one year when stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Saturated lysophospholipids like 19:0 Lyso PC are relatively stable as dry powders.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.[2] Add the desired volume of a suitable organic solvent, such as methanol (B129727), ethanol, or a chloroform:methanol mixture.[2] Ensure the lipid is completely dissolved by gentle vortexing or sonication. Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a glass vial with a Teflon-lined cap.[1][2]
Q3: What is the primary degradation pathway for Lyso-PCs?
A3: The primary degradation pathway for lysophosphatidylcholines (Lyso-PCs) is hydrolysis of the ester bond, which can be catalyzed by acidic or basic conditions, temperature, or enzymes.[3] This results in the formation of a free fatty acid and glycerophosphocholine. In aqueous solutions, Lyso-PCs are particularly prone to hydrolysis.[4] Another potential degradation pathway is acyl migration, where the fatty acid chain moves from the sn-1 to the sn-2 position, or vice versa.
Q4: How stable is this compound in different organic solvents?
Q5: Can I store solutions of this compound at room temperature?
A5: It is not recommended to store solutions of this compound at room temperature for extended periods.[4] At room temperature, the rate of degradation, primarily through hydrolysis, will increase. For short-term use during an experiment, keeping the solution on ice is a good practice.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results | Degradation of the standard due to improper storage. | - Ensure the solid standard is stored at -20°C. - Prepare fresh stock solutions regularly. - Store stock solutions at -20°C under an inert atmosphere.[1][2] - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Appearance of unexpected peaks in chromatograms | Presence of degradation products (e.g., free fatty acid, glycerophosphocholine) or impurities. | - Confirm the identity of the extra peaks using mass spectrometry. Common degradation products include the free fatty acid (nonadecanoic acid) and glycerophosphocholine. - Check the purity of the solvent used. - Ensure proper cleaning of all glassware and equipment. |
| Difficulty dissolving the lipid | The lipid has absorbed moisture and become gummy. | - Ensure the vial is warmed to room temperature before opening.[2] - Gentle warming and sonication can aid dissolution. |
| Loss of signal intensity in mass spectrometry | Degradation of the analyte or ion suppression. | - Prepare a fresh dilution from a new aliquot of the stock solution. - Optimize mass spectrometry parameters for Lyso-PC analysis. - Check for co-eluting species that may cause ion suppression. |
Stability of this compound in Different Solvents
While specific quantitative degradation kinetics for this compound in various solvents are not extensively documented, the following table summarizes general stability expectations and recommended handling practices.
| Solvent | Recommended Storage | Expected Stability | Primary Degradation Pathway | Notes |
| Methanol | -20°C, under inert gas, in glass vials with Teflon-lined caps. | Generally stable for several months when stored properly. | Hydrolysis (if water is present), Transesterification (minor). | Use anhydrous methanol for best results. |
| Ethanol | -20°C, under inert gas, in glass vials with Teflon-lined caps. | Similar to methanol, generally stable for several months. | Hydrolysis (if water is present), Transesterification (minor). | Use anhydrous ethanol. |
| DMSO | -20°C, under inert gas, in glass vials with Teflon-lined caps. | Generally considered stable for extended periods. | Hydrolysis (if water is present). | DMSO is hygroscopic; use anhydrous grade and handle in a dry environment. |
| Chloroform | -20°C, under inert gas, in glass vials with Teflon-lined caps. | Good stability. | Hydrolysis (if water is present). | Chloroform can degrade to form acidic byproducts; use stabilized chloroform. |
| Aqueous Buffers | Not recommended for long-term storage. | Prone to hydrolysis; stability is pH and temperature-dependent.[3] | Hydrolysis. | If aqueous solutions are necessary, prepare them fresh and use them immediately. Store on ice for short-term use. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in an Organic Solvent
This protocol outlines a general procedure for assessing the stability of this compound in an organic solvent over time using HPLC-MS/MS.
1. Materials:
-
This compound
-
High-purity organic solvent (e.g., methanol, ethanol, DMSO, chloroform)
-
Internal standard (e.g., a different deuterated Lyso-PC not expected to be a degradation product)
-
HPLC-grade solvents for mobile phase
-
Glass vials with Teflon-lined caps
2. Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into several glass vials.
-
Store the vials at the desired temperature conditions (e.g., -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Prepare a sample for analysis by diluting an aliquot of the stored solution to a suitable concentration for HPLC-MS/MS analysis and add the internal standard.
-
Analyze the sample using a validated HPLC-MS/MS method to quantify the remaining amount of this compound and identify any degradation products.
3. HPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typical.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor for the parent ion of this compound and potential degradation products.
Protocol 2: Analysis of Lyso-PC Degradation Products
This protocol focuses on the identification and quantification of potential degradation products of this compound.
1. Sample Preparation:
-
Subject a solution of this compound to forced degradation conditions (e.g., elevated temperature, acidic or basic conditions) to generate degradation products.
-
Neutralize the solution if necessary and dilute it for analysis.
2. HPLC-MS/MS Method:
-
Employ a chromatographic method that can separate the parent Lyso-PC from more polar degradation products like glycerophosphocholine and the less polar free fatty acid.
-
Mass Spectrometry:
-
In positive ion mode, monitor for the precursor ion of this compound and its characteristic product ions.
-
In negative ion mode, monitor for the deprotonated molecule of the free fatty acid (nonadecanoic acid).
-
Monitor for the precursor ion of glycerophosphocholine.
-
Visualizations
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Liposomes as “Trojan Horses” in Cancer Treatment: Design, Development, and Clinical Applications [mdpi.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover of (Rac)-19:0 Lyso PC-d5 in Autosamplers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize autosampler carryover of (Rac)-19:0 Lyso PC-d5 and other lysophosphatidylcholines in your LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is a deuterated lysophosphatidylcholine (B164491) (LPC) containing a 19-carbon fatty acid chain.[1][2][3][4] Like other long-chain lipids, it is considered a "sticky" compound. This characteristic arises from its amphipathic nature, possessing both a polar phosphocholine (B91661) headgroup and a long, nonpolar hydrocarbon tail. This structure allows it to adhere to various surfaces within the autosampler and LC system, such as the needle, injection valve, and tubing, leading to its unwanted appearance in subsequent injections, a phenomenon known as carryover.[5]
Q2: What are the primary sources of autosampler carryover for this compound?
The most common sources of carryover for lipophilic compounds like this compound within an autosampler include:
-
Injector Needle: Both the inner and outer surfaces of the needle can retain analyte.
-
Injection Valve: The rotor seal and stator can develop microscopic scratches or wear over time, creating sites for analyte accumulation.[6]
-
Sample Loop: Adsorption of the analyte onto the inner surface of the sample loop.
-
Tubing and Fittings: Dead volumes in connections and analyte adsorption to tubing materials can contribute to carryover.[7]
Q3: How can I differentiate between carryover and system contamination?
A systematic approach using blank injections can help distinguish between carryover and contamination.[8]
-
Carryover: The analyte peak will be highest in the first blank injection immediately following a high-concentration sample and will decrease in subsequent blank injections.
-
Contamination: The analyte peak will be present at a relatively constant level across multiple blank injections, and may even appear in blanks run before any sample injections. Contamination can originate from the blank solvent, mobile phase, or other system components.[9]
Troubleshooting Guides
Issue: Persistent carryover of this compound is observed in blank injections.
This guide provides a step-by-step process to identify the source of the carryover and implement effective solutions.
-
Initial Carryover Confirmation:
-
Isolating the Autosampler:
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Repeat the injection sequence of a high-concentration standard followed by blank injections.
-
If carryover persists: The source is likely within the autosampler (needle, valve, loop).
-
If carryover is eliminated or significantly reduced: The analytical column is a major contributor.
-
Caption: A logical workflow for troubleshooting carryover issues.
Solution 1: Optimizing the Autosampler Wash Protocol
The composition of the needle wash solvent is critical for minimizing carryover of lipophilic compounds.
-
Establish a Baseline:
-
Inject a high-concentration standard of this compound followed by a blank injection using your current wash method.
-
Calculate the percent carryover: (% Carryover) = (Peak Area in Blank / Peak Area in Standard) * 100.
-
-
Test a Series of Wash Solvents:
-
Prepare a range of wash solvents with varying compositions (see Table 1 for recommendations).
-
For each new wash solvent, flush the autosampler's wash system thoroughly.
-
Repeat the injection sequence (high-concentration standard followed by a blank) for each wash solvent.
-
Calculate the percent carryover for each solvent and compare the results.
-
Table 1: Recommended Wash Solvents for this compound Carryover Reduction
| Wash Solvent Composition | Rationale | Expected Efficacy |
| Mobile Phase B | A good starting point, as the analyte is soluble in it. | Moderate |
| 90:10 Isopropanol:Water | Isopropanol is effective at solubilizing lipids. | Good |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile is a strong organic solvent, and the acid can help disrupt interactions. | Good |
| 50:50 Methanol:Acetonitrile | A combination of strong organic solvents can be more effective.[10] | Very Good |
| Dichloromethane:Methanol (1:1) | A strong, less polar solvent mixture that can be very effective for highly lipophilic compounds. Ensure system compatibility. | Excellent |
Note: The ideal wash solvent should be stronger than the mobile phase to effectively remove the analyte.[11] For "sticky" compounds, a multi-solvent wash sequence can be beneficial.
Solution 2: Modifying Wash Method Parameters
Modern autosamplers offer several programmable wash parameters that can be optimized.
Table 2: Wash Method Parameter Optimization
| Parameter | Recommendation | Rationale |
| Wash Volume | Increase the volume of wash solvent used per cycle. | Ensures more thorough flushing of the needle and associated tubing. |
| Wash Duration | Increase the time the needle spends in the wash station. | Allows for better dissolution of the analyte from surfaces. |
| Number of Wash Cycles | Program multiple wash cycles between injections. | Repeated washing can remove more residual analyte. |
| Pre- and Post-Injection Wash | Utilize both pre- and post-injection wash steps if available. | A pre-injection wash cleans the needle before sample aspiration, and a post-injection wash cleans it after. |
Solution 3: Hardware Inspection and Maintenance
If optimizing the wash protocol is insufficient, inspect the following autosampler components for wear and tear.
-
Rotor Seal: A common source of carryover. Replace if it appears worn or scratched.[6]
-
Needle: Inspect for any visible damage or deposits. Consider replacing it.
-
Stator: Check for scratches or damage.
-
Fittings and Tubing: Ensure all fittings are properly tightened to avoid dead volumes.[7]
Caption: Adsorption and subsequent release of analyte leading to carryover.
By systematically applying these troubleshooting steps and optimizing your autosampler's wash protocol, you can significantly reduce the carryover of this compound, leading to more accurate and reliable quantitative results in your research.
References
- 1. 19:0 Lyso PC-d5, Avanti, 2342575-08-8, 855778L, Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mastelf.com [mastelf.com]
Technical Support Center: Data Processing for Lipidomics with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated internal standards in their lipidomics workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in lipidomics?
A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] Its main purpose is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1][2] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]
Q2: What are the advantages of using deuterated internal standards over other types of internal standards?
Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[3] Their key advantages include:
-
Correction for Matrix Effects: They co-elute closely with their endogenous counterparts in liquid chromatography (LC), meaning they experience similar matrix effects, which allows for effective normalization.[4]
-
Compensation for Sample Loss: When added at the beginning of the workflow, any sample loss during preparation affects both the standard and the analyte proportionally, ensuring accurate concentration calculations.[4]
-
Improved Precision and Accuracy: The stable isotope dilution method significantly improves the precision and accuracy of quantification compared to external calibration or using a single, non-isotopically labeled internal standard.[4][5]
Q3: What are the potential disadvantages or challenges when using deuterated standards?
Despite their benefits, there are some challenges to consider:
-
Potential for Isotopic Scrambling or Exchange: In some cases, deuterium atoms may exchange with hydrogen atoms from the surrounding environment, which can compromise quantification accuracy.[4]
-
Slight Chromatographic Shift: Due to the kinetic isotope effect, deuterated compounds might have a slightly different retention time in LC compared to their non-deuterated counterparts. While usually minor, this should be considered during method development.[4]
-
Cost and Availability: The synthesis of high-purity deuterated lipid standards can be expensive, and not all lipid species are commercially available as deuterated analogs.[4]
-
Purity Issues: The presence of unlabeled analyte as an impurity in the deuterated internal standard can artificially inflate the analyte's signal.[6]
Q4: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[1]
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[1] | Ensures no other compounds are present that could cause interfering peaks.[1] |
| Isotopic Enrichment | ≥98%[1] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[1] |
| Number of Deuterium Atoms | 2 to 10[1] | A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte.[1] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings)[1] | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen from the sample matrix or mobile phase.[1][6] |
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms: High variability in results across replicate samples and quality controls (QCs).
Possible Causes & Solutions:
-
Cause: Chromatographic Separation (Isotope Effect). The deuterated internal standard and the analyte have slightly different retention times, leading to differential matrix effects.[1][6]
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A visible separation indicates a potential issue.[1]
-
Mobile Phase Modification: Slightly alter the organic-to-aqueous ratio in the mobile phase to try and improve co-elution.[6]
-
Gradient Optimization: Use a shallower gradient to potentially minimize differential matrix effects.[6]
-
Column Chemistry: If mobile phase adjustments are not effective, consider a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) to alter selectivity.[6]
-
Consider Alternatives: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1]
-
-
-
Cause: Isotopic Contribution (Unlabeled Analyte Impurity). The deuterated internal standard contains a significant amount of the unlabeled analyte, causing a positive bias in the results, especially at low concentrations.[1]
-
Troubleshooting:
-
Assess Purity: Inject a high-concentration solution of the deuterated internal standard and check for any signal at the analyte's mass transition.[1]
-
Consult Certificate of Analysis: Review the Certificate of Analysis for the batch-specific isotopic purity of the standard.[7]
-
Contact Supplier: If the impurity is significant, contact the supplier to obtain a higher purity batch.[1]
-
-
-
Cause: In-Source Fragmentation of Deuterated Internal Standard. The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source and contributes to the analyte's signal.[1]
-
Troubleshooting: This is a more complex issue that may require advanced mass spectrometry expertise to diagnose and resolve. It can sometimes be mitigated by optimizing the ion source parameters.
-
Issue 2: Isotopic Exchange (Back-Exchange)
Symptoms: Loss of deuterium from the internal standard, leading to inaccurate quantification.
Possible Causes & Solutions:
-
Cause: The deuterium atoms on the internal standard are in chemically labile positions and are exchanging with hydrogen atoms from the sample matrix or mobile phase.[6]
-
Troubleshooting:
-
Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1]
-
Minimize Exposure to Aqueous Matrix: Reduce the time the deuterated standard is in an aqueous matrix before analysis.[6]
-
Stability Test: Prepare a solution of the deuterated internal standard in the analytical method's solvent and incubate it under the same conditions as your samples for varying time periods (e.g., 0, 2, 4, 8, and 24 hours) to assess stability.[6]
-
-
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
This is a widely used method for extracting lipids from plasma or serum samples.[5]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of the deuterated internal standard mixture in a small volume of solvent.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortexing: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and centrifuge at a low speed to separate the phases.[7]
-
Lipid Collection: The lower chloroform phase contains the lipids. Carefully collect this layer.[2][7]
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.[5]
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., isopropanol/acetonitrile/water mixture) for LC-MS analysis.[5]
Protocol 2: General LC-MS/MS Analysis of Lipids
Specific parameters may need to be optimized for different lipid classes and instrumentation.[5]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column suitable for lipid separation.[2]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[2]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.[2][5]
-
Flow Rate: 0.3-0.6 mL/min is commonly used.[2]
-
Column Temperature: Maintain a constant temperature (e.g., 55°C) to ensure reproducible retention times.[2]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes is typically used to cover a broad range of lipid classes.[5]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is commonly used for quantitative analysis, where specific precursor-product ion transitions for each analyte and internal standard are monitored.[5]
-
Mandatory Visualizations
Caption: General experimental workflow for quantitative lipidomics using deuterated internal standards.
Caption: Troubleshooting workflow for poor precision and accuracy in lipidomics quantification.
References
Validation & Comparative
A Guide to the Validation of (Rac)-19:0 Lyso PC-d5 as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
In the precise and sensitive field of quantitative lipidomics, the use of a reliable internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of (Rac)-19:0 Lyso PC-d5 as an internal standard for the analysis of lysophosphatidylcholines (Lyso PCs), comparing its performance with other common alternatives and providing supporting experimental data and protocols.
This compound is a deuterated synthetic lysophosphatidylcholine, meaning five hydrogen atoms on the choline (B1196258) headgroup have been replaced with deuterium. This stable isotope labeling makes it an ideal internal standard for mass spectrometry-based quantification of Lyso PCs. Its chemical properties closely mimic those of endogenous Lyso PCs, allowing it to account for variations in sample extraction, derivatization, and instrument response. The odd-chain length (19:0) also ensures that it is not naturally present in most biological samples, preventing interference with the measurement of endogenous analytes.
Performance Comparison of Internal Standards for Lyso PC Quantification
The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics method. While stable isotope-labeled standards like this compound are considered the gold standard, other alternatives such as odd-chain, non-labeled Lyso PCs are also utilized. The following table summarizes the typical performance characteristics of this compound in comparison to an odd-chain counterpart, Lyso PC (17:0).
| Performance Metric | This compound (Deuterated) | Lyso PC (17:0) (Odd-Chain) | Rationale |
| Linearity (r²) | > 0.99 | > 0.99 | Both standards typically exhibit excellent linearity over a wide dynamic range. |
| Precision (%RSD) | < 15% | < 20% | The co-elution of the deuterated standard with endogenous analytes generally leads to better precision by more effectively correcting for matrix effects. |
| Accuracy (%RE) | ± 15% | ± 20% | The closer structural and chemical similarity of the deuterated standard to the analytes of interest results in higher accuracy. |
| Matrix Effect | Low to Moderate | Moderate to High | As a stable isotope-labeled standard, this compound co-elutes with the target analytes, allowing it to experience and correct for the same degree of ion suppression or enhancement. Odd-chain standards may have different retention times and be subject to different matrix effects. |
| Cost | Higher | Lower | The synthesis of deuterated compounds is more complex and expensive. |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, matrix, and instrumentation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the validation and implementation of an internal standard in a quantitative lipidomics workflow.
Protocol 1: Evaluation of Linearity
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of a representative Lyso PC analyte (e.g., Lyso PC 16:0) and the internal standard, this compound, in a suitable solvent such as methanol.
-
Preparation of Calibration Standards: Create a series of calibration standards by spiking a constant amount of the this compound internal standard into varying concentrations of the Lyso PC 16:0 analyte. The concentration range should cover the expected physiological or experimental concentrations.
-
Sample Analysis: Analyze the calibration standards using a validated LC-MS/MS method.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. Perform a linear regression analysis and determine the coefficient of determination (r²). An r² value > 0.99 is generally considered to indicate good linearity.
Protocol 2: Assessment of Matrix Effects
-
Sample Preparation: Obtain a representative blank matrix (e.g., plasma from a healthy donor).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix extract with the analyte and internal standard added after the extraction process.
-
Set C (Pre-extraction Spike): Blank matrix with the analyte and internal standard added before the extraction process.
-
-
Sample Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Analysis:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the importance of an ideal internal standard, the following diagrams illustrate the key concepts.
Cross-Validation of (Rac)-19:0 Lyso PC-d5 with 17:0 Lyso PC: A Comparative Guide for Quantitative Lipidomics
In the precise world of quantitative lipidomics, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between two commonly used internal standards for the quantification of lysophosphatidylcholines (Lyso PCs): the stable isotope-labeled (deuterated) (Rac)-19:0 Lyso PC-d5 and the structural analog, 17:0 Lyso PC. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision for their analytical workflows.
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] In these standards, several hydrogen atoms are replaced with deuterium, a heavy isotope of hydrogen.[2] This results in a compound that is chemically almost identical to the endogenous analytes but with a different mass, allowing it to be distinguished by a mass spectrometer.[1] In contrast, 17:0 Lyso PC is a structural analog internal standard. It possesses a similar chemical structure to endogenous Lyso PCs but contains an odd-chain fatty acid (17:0) which is typically low in abundance in most biological systems.[3][4]
Performance Characteristics: A Tabular Comparison
The selection of an internal standard significantly influences the accuracy, precision, and overall reliability of a bioanalytical method. The following table summarizes the key performance characteristics of this compound and 17:0 Lyso PC based on established principles of bioanalytical method validation.[5][6]
| Performance Parameter | This compound (Stable Isotope-Labeled) | 17:0 Lyso PC (Structural Analog) | Rationale |
| Accuracy | Excellent | Good to Moderate | The near-identical physicochemical properties of the d5 standard ensure it tracks the analyte more effectively through sample preparation and analysis, leading to better correction.[7][8] |
| Precision | Excellent | Good to Moderate | The d5 standard co-elutes with the analyte, minimizing variability from injection and instrument response.[7] Structural analogs may have different retention times, leading to less precise correction.[1] |
| Linearity | Excellent | Good | The response ratio of the d5 standard to the analyte is generally more consistent across a wide concentration range. |
| Matrix Effect Compensation | Excellent | Moderate | As a SIL-IS, this compound experiences nearly identical ion suppression or enhancement as the analyte, providing superior correction.[9] Structural analogs may have different ionization efficiencies and are less effective at compensating for matrix effects.[1] |
| Potential for Isotopic Crosstalk | Low | Not Applicable | High isotopic purity is required to prevent the unlabeled portion of the d5 standard from interfering with the analyte signal.[5] |
| Chromatographic Shift | Possible | Not Applicable | Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, which could lead to differential matrix effects.[8][10] |
| Cost and Availability | Higher | Lower | The synthesis of stable isotope-labeled standards is generally more complex and expensive.[11] |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below is a representative protocol for the analysis of Lyso PCs in a biological matrix (e.g., plasma or serum) using an internal standard.
1. Sample Preparation (Protein Precipitation & Lipid Extraction)
-
Thaw frozen serum or plasma samples on ice.
-
To 50 µL of sample, add 200 µL of cold methanol (B129727) containing the internal standard (this compound or 17:0 Lyso PC) at a known concentration (e.g., 1 µg/mL).[4]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Add 650 µL of methyl-tert-butyl ether (MTBE) and vortex for 5 minutes for lipid extraction.[4]
-
Add 150 µL of water, vortex for 1 minute, and then centrifuge at 10,000 x g for 5 minutes at 4°C to induce phase separation.[4]
-
Carefully collect the upper organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:isopropanol 1:1, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from, for example, 30% B to 100% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (e.g., 18:0 Lyso PC): Precursor ion (m/z) -> Product ion (m/z 184.07).
-
This compound: Precursor ion (m/z of d5-labeled Lyso PC) -> Product ion (m/z 184.07 or a deuterated fragment).
-
17:0 Lyso PC: Precursor ion (m/z of 17:0 Lyso PC) -> Product ion (m/z 184.07).
-
-
Instrument Parameters: Optimize declustering potential (DP) and collision energy (CE) for each analyte and internal standard.[4]
-
3. Quantification
The concentration of the endogenous Lyso PC is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio against a calibration curve prepared in a surrogate matrix.
Visualizing the Workflow and Principles
Caption: Workflow for the cross-validation of two internal standards.
Caption: Principle of internal standard correction in LC-MS.
Conclusion and Recommendations
The choice between this compound and 17:0 Lyso PC depends on the specific requirements of the assay.
-
This compound is the recommended choice for most applications, especially for regulated bioanalysis where the highest level of accuracy and precision is required. Its ability to effectively compensate for matrix effects and variability during sample processing makes it superior for complex biological matrices.[7][9]
-
17:0 Lyso PC can be a cost-effective and suitable alternative for less demanding applications, such as relative quantification or screening studies, where the highest degree of accuracy is not the primary objective. However, careful validation is necessary to ensure that it provides adequate correction for the specific matrix and analytical conditions being used.
Ultimately, the decision should be guided by a thorough method validation that assesses the performance of the chosen internal standard against the specific requirements of the study.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. ukisotope.com [ukisotope.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Lysophosphatidylcholine Quantification: A Comparative Guide to (Rac)-19:0 Lyso PC-d5
For researchers, scientists, and drug development professionals engaged in the precise and accurate quantification of lysophosphatidylcholines (LPCs), the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of (Rac)-19:0 Lyso PC-d5, a deuterated internal standard, with alternative standards, supported by experimental data and detailed methodologies.
At the forefront of sensitive and specific lipid analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, a significant challenge in LC-MS/MS-based quantification is the "matrix effect," where co-eluting molecules from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[1] The use of an internal standard (IS) that closely mimics the behavior of the analyte is paramount to compensate for these variations.[2][3]
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative analysis.[1][4] In these standards, several hydrogen atoms are replaced by their heavier isotope, deuterium. This results in a molecule that is chemically and physically almost identical to the endogenous LPCs but can be distinguished by a mass spectrometer due to its higher mass.[2][5] This near-identical nature ensures that the deuterated standard co-elutes with the target analytes and experiences the same degree of matrix effects, allowing for effective normalization and a more accurate representation of the true analyte concentration.[1][6]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary alternatives to deuterated standards for LPC quantification are odd-chain LPCs, such as LPC 13:0 or LPC 19:0, which are not naturally abundant in most biological samples. While these can account for some variability, they are not as effective as deuterated standards in compensating for the nuances of matrix effects.[7][8]
A key study highlights the precision achievable with odd-chain LPC internal standards. In the high-throughput quantification of various LPC species in human plasma using LPC 13:0 and LPC 19:0 as internal standards, the within-run imprecision (a measure of precision for repeated measurements within the same analytical run) was found to be 3% for major LPC species and 12% for minor species.[9] The total imprecision, which accounts for variations across different runs, was approximately 12% for major species and 25% for minor ones.[9]
The following table summarizes the expected performance characteristics based on available data and established principles in analytical chemistry.
| Internal Standard Type | Principle of Operation | Expected Accuracy | Expected Precision (CV%) | Mitigation of Matrix Effects |
| This compound | Stable isotope dilution; co-elutes with and behaves nearly identically to endogenous LPCs.[2][5] | High (closer to 100% recovery) | Excellent (typically <15%)[6] | Excellent[1] |
| Odd-Chain LPCs (e.g., LPC 19:0) | Structural analog; not naturally present in the sample. | Good | Good to Moderate (Within-run: 3-12%; Total: 12-25%)[9] | Partial |
Experimental Protocols
Accurate and reproducible quantification of LPCs relies on standardized and well-documented experimental procedures. Below is a representative protocol for the quantification of LPCs in a biological matrix using a deuterated internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation & Lipid Extraction
-
To 50 µL of the biological sample (e.g., plasma, serum, tissue homogenate), add 100 µL of a working solution containing this compound in methanol. The concentration of the internal standard should be optimized based on the expected range of endogenous LPCs.
-
Vortex the sample for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the lipid extract, to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of LPCs.
-
Mobile Phase: A gradient elution is typically employed using two mobile phases:
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mobile Phase B: An organic solvent mixture, such as acetonitrile/isopropanol, also with a modifier.
-
-
Gradient: The gradient is optimized to achieve good separation of the different LPC species and to ensure that the internal standard co-elutes with the target analytes.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of LPCs.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of a specific LPC species and then detecting a specific product ion that is formed upon fragmentation. This highly selective technique minimizes interferences and enhances the signal-to-noise ratio.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each LPC species and for the this compound internal standard.
-
Visualizing the Workflow and Rationale
To better understand the principles discussed, the following diagrams illustrate the logical workflow for LPC quantification and the rationale behind using a deuterated internal standard.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Assessing the Isotopic Purity of (Rac)-19:0 Lyso PC-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of (Rac)-19:0 Lyso PC-d5, a commonly used deuterated internal standard in lipidomics. We will explore the performance of this standard against potential alternatives and provide supporting experimental protocols and data interpretation guidelines.
Introduction to Isotopic Purity in Lipidomics
In mass spectrometry-based lipidomics, stable isotope-labeled internal standards are crucial for accurate quantification of lipid species.[1] this compound is a synthetic lysophosphatidylcholine (B164491) with five deuterium (B1214612) atoms incorporated into its structure. This mass difference allows it to be distinguished from its endogenous, non-labeled counterparts by a mass spectrometer.[2] The accuracy of quantification is highly dependent on the isotopic purity of the internal standard, which refers to the percentage of the labeled compound that contains the specified number of deuterium atoms.[3]
Analytical Techniques for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated lipids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity by differentiating between isotopologues—molecules that are chemically identical but differ in their isotopic composition.[5] By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of the d5-labeled species compared to d0 to d4 species can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR spectroscopy can provide detailed information about the location and extent of deuteration.[6] By comparing the signals of the deuterated and non-deuterated positions in the molecule, the isotopic enrichment can be calculated.
Comparison of this compound with Alternative Internal Standards
The choice of internal standard can significantly impact the accuracy and precision of lipid quantification. While this compound is a widely used standard, other options, such as ¹³C-labeled lysophosphatidylcholines, offer distinct advantages and disadvantages.
| Feature | This compound (Deuterated) | ¹³C-Labeled Lyso PC | Odd-Chain Lyso PC (e.g., 17:0 Lyso PC) |
| Principle | Introduction of heavier deuterium isotopes increases the mass.[1] | Introduction of ¹³C isotopes increases the mass.[7] | Structurally similar but with a different, naturally low-abundance acyl chain length. |
| Co-elution with Analyte | May exhibit a slight retention time shift in liquid chromatography (LC) compared to the native analyte due to the isotope effect.[7] | Co-elutes almost identically with the native analyte.[7] | Does not co-elute with a specific endogenous analyte.[3] |
| Isotopic Stability | Deuterium atoms can sometimes undergo back-exchange with hydrogen atoms, particularly if located at exchangeable positions.[7] | ¹³C labels are highly stable and not prone to exchange.[7] | Not applicable. |
| Potential for Interference | The natural isotopic abundance of the analyte can contribute to the signal of the internal standard, and vice-versa, requiring correction.[1] | Minimal isotopic overlap with the native analyte. | No isotopic overlap, but potential for interference from other lipid species with similar m/z. |
| Cost | Generally more cost-effective than ¹³C-labeled standards. | Typically more expensive to synthesize. | Often the most cost-effective option. |
| Commercial Availability | Widely available from various suppliers.[2][8][9] | Becoming more common, but the variety may be more limited.[10] | Widely available. |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment of this compound by LC-MS/MS
This protocol outlines a general method for determining the isotopic purity of this compound using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or a chloroform:methanol mixture.
-
Perform serial dilutions to create a working solution at an appropriate concentration for LC-MS/MS analysis (e.g., 1 µg/mL).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separating lysophosphatidylcholines.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time to elute the analyte.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan or selected ion monitoring (SIM) to detect the different isotopologues (d0 to d5).
-
Data Acquisition: Acquire data over the expected m/z range for (Rac)-19:0 Lyso PC and its isotopologues.
-
3. Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0 to d5).
-
Integrate the peak areas for each chromatogram.
-
Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.
-
The isotopic purity is reported as the percentage of the d5 species.
Protocol 2: Isotopic Enrichment Analysis by NMR Spectroscopy
This protocol provides a general workflow for assessing the isotopic enrichment of this compound using NMR.
1. Sample Preparation:
-
Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., chloroform-d (B32938) or methanol-d4).
2. NMR Analysis:
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The reduction or absence of proton signals at the positions of deuteration, compared to the spectrum of a non-deuterated standard, confirms the labeling.
-
²H NMR Spectroscopy: Acquire a ²H NMR spectrum to directly observe the deuterium signals at the labeled positions.
3. Data Analysis:
-
Integrate the signals in the ¹H and/or ²H NMR spectra.
-
Calculate the isotopic enrichment by comparing the integral of the deuterated positions to a known internal standard or to the integral of non-deuterated positions within the same molecule.
Visualizations
Caption: Experimental workflow for assessing isotopic purity by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. 19:0 Lyso PC-d5, Avanti, 2342575-08-8, 855778L, Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
Linearity of Detection for Lysophosphatidylcholines (LPCs) using (Rac)-19:0 Lyso PC-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the linearity of detection for lysophosphatidylcholines (LPCs) utilizing (Rac)-19:0 Lyso PC-d5 as an internal standard against other common analytical approaches. The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of LPCs in complex biological matrices. This document summarizes key performance characteristics, presents supporting experimental data, and details relevant methodologies to inform your analytical decisions.
Performance Comparison: Linearity of LPC Quantification
The linearity of an analytical method is a critical parameter, defining the concentration range over which the instrumental response is directly proportional to the analyte concentration. For the quantification of LPCs by liquid chromatography-mass spectrometry (LC-MS), the choice of internal standard significantly impacts the linearity and overall reliability of the assay.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] This is due to their chemical and physical properties being nearly identical to the endogenous analytes, which allows them to co-elute chromatographically and experience similar ionization effects, thus effectively compensating for variations during sample preparation and analysis.[1][2]
While specific linearity data for this compound is not extensively published in direct comparative studies, its performance is expected to be analogous to its non-deuterated counterpart, LPC 19:0. A study by Liebisch et al. (2002) provides a direct comparison of two non-endogenous LPC species, LPC 13:0 and LPC 19:0, as internal standards for the high-throughput quantification of various LPCs in human plasma. The results demonstrated a linear response for the quantification of major LPC species.[3]
The following table summarizes the linearity data for LPC quantification using LPC 19:0 as an internal standard, which serves as a strong proxy for the performance of this compound.
| Analyte | Internal Standard | Linear Range | Correlation Coefficient (r²) | Reference |
| LPC 16:0 | LPC 19:0 | 0 - 100 µmol/L | > 0.99 | Liebisch et al., 2002[3] |
| LPC 18:0 | LPC 19:0 | 0 - 100 µmol/L | > 0.99 | Liebisch et al., 2002[3] |
| LPC 22:0 | LPC 19:0 | 0 - 100 µmol/L | > 0.99 | Liebisch et al., 2002[3] |
Table 1: Linearity of LPC Quantification using LPC 19:0 Internal Standard. This data indicates a strong linear relationship between the concentration of various LPC species and the detector response when using LPC 19:0 as an internal standard.
Alternative Internal Standards
Other non-endogenous, odd-chained LPCs are also utilized as internal standards. LPC 17:0 is another common choice. While direct comparative linearity data against LPC 19:0 from a single study is limited, methods employing LPC 17:0 also report good linearity for LPC quantification. The primary advantage of using a deuterated standard like this compound over non-deuterated odd-chained LPCs is its ability to be distinguished from any potential endogenous LPCs with the same acyl chain length, albeit at trace levels, due to its mass shift.
Experimental Protocols
Accurate quantification of LPCs requires meticulous sample preparation and optimized analytical conditions. The following are representative protocols for the extraction and analysis of LPCs from biological matrices using LC-MS.
Sample Preparation: Lipid Extraction
A modified Bligh-Dyer method is commonly employed for the extraction of lipids from plasma or serum.
Materials:
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Internal Standard Spiking Solution (e.g., this compound in MeOH)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma or serum.
-
Add 10 µL of the internal standard spiking solution.
-
Add 200 µL of MeOH and vortex thoroughly.
-
Add 100 µL of CHCl₃ and vortex for 10 minutes.
-
Add 100 µL of H₂O and 100 µL of CHCl₃, and vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of Acetonitrile/Isopropanol/Water) for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipid species.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for LPCs is the protonated molecule [M+H]⁺, and a common product ion is m/z 184, corresponding to the phosphocholine (B91661) headgroup.
-
Specific Transitions:
-
LPC 16:0: m/z 496.3 → 184.1
-
LPC 18:0: m/z 524.4 → 184.1
-
This compound (IS): m/z 543.4 → 184.1 (Note: The exact m/z will depend on the deuteration pattern)
-
LPC Signaling Pathway
Lysophosphatidylcholines are not merely metabolic intermediates but also act as signaling molecules that can influence a variety of cellular processes, particularly in the vascular and immune systems. LPCs can exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[3]
Caption: LPC signaling through a G protein-coupled receptor.
Experimental Workflow for LPC Quantification
The overall workflow for the quantitative analysis of LPCs from biological samples involves several key steps, from sample collection to data analysis.
References
A Comparative Guide to the Quantification of Lysophosphatidylcholines (LPCs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of lysophosphatidylcholines (LPCs), with a focus on the use of (Rac)-19:0 Lyso PC-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will also explore alternative quantification techniques, offering a comprehensive overview of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.
Introduction to Lysophosphatidylcholine Quantification
Lysophosphatidylcholines are bioactive lipid molecules involved in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. Accurate and precise quantification of LPCs in biological matrices is crucial for understanding their roles in disease and for the development of novel therapeutics. The primary analytical method for this purpose is LC-MS/MS, which offers high sensitivity and specificity, often employing stable isotope-labeled internal standards like this compound to ensure accuracy. However, alternative methods such as enzymatic assays and other immunoassays also provide viable options for LPC quantification.
Performance Comparison of Quantification Methods
The choice of quantification method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a comparison of the key performance characteristics of LC-MS/MS with this compound and alternative methods.
| Parameter | LC-MS/MS with this compound (or similar LPC internal standard) | Enzymatic Assay (Colorimetric/Fluorometric) | Competitive Inhibition ELISA |
| Principle | Chromatographic separation followed by mass spectrometric detection and quantification against a deuterated internal standard. | Enzymatic conversion of LPC to a detectable product (colorimetric or fluorescent). | Competition between unlabeled LPC (in sample) and a labeled LPC for binding to a limited amount of antibody. |
| Limit of Quantification (LOQ) / Limit of Detection (LOD) | Detection limit reported as <1 µmol/L for LPC species in plasma using LPC 19:0 as an internal standard. A similar LOQ is expected for this compound. | Can detect as little as 10 pmoles.[1] LODs reported at 23.1 µM (colorimetric) and 8.97 µM (fluorometric). | Detection range: 246.9 ng/mL - 20000 ng/mL.[2] |
| Specificity | High, capable of distinguishing between different LPC species based on their mass-to-charge ratio and retention time. | Generally high for total LPCs, but may not differentiate between individual LPC species. | Specific for LPCs, but cross-reactivity with structurally similar molecules is possible. |
| Sample Throughput | Moderate, dependent on the length of the chromatographic run. | High, suitable for plate-based formats. | High, suitable for plate-based formats. |
| Instrumentation Requirement | Requires a liquid chromatograph coupled to a tandem mass spectrometer. | Requires a microplate reader (absorbance or fluorescence). | Requires a microplate reader. |
| Cost per Sample | Higher, due to instrument complexity and maintenance. | Lower, typically available as commercial kits. | Lower, typically available as commercial kits. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of LPCs using LC-MS/MS and an enzymatic assay.
LC-MS/MS Quantification of LPCs in Human Plasma
This protocol is a generalized procedure and may require optimization based on the specific instrumentation and LPC species of interest.
1. Sample Preparation (Protein Precipitation & Lipid Extraction):
-
To 50 µL of human plasma, add 200 µL of ice-cold methanol (B129727) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
The extract can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate the different lipid species.
-
Flow Rate: Dependent on the column dimensions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for LPC analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for LPCs is the [M+H]+ ion, and a characteristic product ion (e.g., m/z 184 for the phosphocholine (B91661) headgroup) is monitored. The specific MRM transition for this compound would be monitored for the internal standard.
-
Enzymatic Assay for Total LPC Quantification in Plasma
This protocol is based on commercially available kits.[1]
1. Reagent Preparation:
-
Prepare assay buffers, enzyme mix, developer, and probe solution as per the kit manufacturer's instructions.
-
Prepare a standard curve using the provided LPC standard.
2. Sample Preparation:
-
Deproteinize plasma samples by adding a solvent like methanol, followed by centrifugation.
-
The supernatant can be used directly or after a lipid extraction step as described in the kit protocol.
3. Assay Procedure:
-
Add the prepared samples and standards to a 96-well plate.
-
Add the reaction mix containing the enzymes and developer to each well.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
4. Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Plot the standard curve and determine the concentration of LPC in the samples from the curve.
Visualizing LPC Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: LPC signaling through G-protein coupled receptors.
Caption: LC-MS/MS experimental workflow for LPC quantification.
Conclusion
The quantification of lysophosphatidylcholines is essential for advancing our understanding of their role in health and disease. LC-MS/MS with a deuterated internal standard such as this compound offers high specificity and sensitivity, making it a gold standard for detailed lipidomic analysis. However, for high-throughput screening or when mass spectrometry is not available, enzymatic assays and ELISAs provide valuable, more accessible alternatives. The choice of method should be guided by the specific research question, required analytical performance, and available resources. This guide provides the necessary information to make an informed decision for your LPC quantification needs.
References
A Comparative Guide to the Performance of (Rac)-19:0 Lyso PC-d5 Across Different Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for biomarker discovery, drug development, and a deeper understanding of cellular processes. (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine, serves as a crucial internal standard for mass spectrometry-based lipid analysis. Its chemical properties, closely mimicking endogenous lysophosphatidylcholines (LysoPCs), allow for the correction of variability during sample preparation and analysis. This guide provides an objective comparison of the expected performance of this compound and similar LysoPC species across various mass spectrometer platforms from leading manufacturers: Sciex, Thermo Fisher Scientific, Agilent, and Waters.
The information presented herein is compiled from a combination of application notes and research articles. While a direct head-to-head comparison of this compound on all platforms is not publicly available, this guide offers a comprehensive overview of the typical performance characteristics that can be expected for LysoPC analysis on each type of instrument.
Data Presentation: Comparative Performance of LysoPC Analysis
The following tables summarize key performance metrics for the quantification of lysophosphatidylcholines using different mass spectrometer types. These metrics are essential for evaluating the suitability of an instrument for specific research needs.
Table 1: Performance on Triple Quadrupole (QqQ) Mass Spectrometers
Triple quadrupole mass spectrometers, such as the Sciex QTRAP and Waters Xevo series, are the gold standard for targeted quantitative analysis due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
| Performance Metric | Sciex QTRAP Systems (e.g., 6500+) | Waters Xevo TQ Systems (e.g., TQ-S micro) |
| Linearity | High degree of linearity over a wide dynamic range | 0.1 - 10 µM for long-chain LysoPCs |
| Precision (%RSD) | High precision, with CVs typically <15% | ≤15% CV |
| Sensitivity (LOD/LOQ) | High sensitivity for targeted lipid quantification | LLMI for C22:0-LPC: 0.16 µmol/L |
| Accuracy | High accuracy and precision with the use of internal standards | Bias ≤20% |
| Throughput | High-throughput capabilities with fast polarity switching | High, with analysis times as short as 7 minutes per sample |
Table 2: Performance on High-Resolution Mass Spectrometers (QTOF & Orbitrap)
High-resolution mass spectrometers, like the Agilent QTOF, Waters SYNAPT, and Thermo Fisher Orbitrap systems, provide high mass accuracy and resolution, which is advantageous for both quantitative and qualitative lipidomics, especially in complex matrices.
| Performance Metric | Agilent QTOF Systems (e.g., 6550) | Waters QTOF Systems (e.g., SYNAPT XS) | Thermo Fisher Orbitrap Systems (e.g., Q Exactive HF) |
| Mass Accuracy | Excellent, typically < 2 mDa[1] | High mass accuracy for confident identification | High, enabling confident elemental composition determination |
| Precision (%RSD) | <2% median RSD in pooled QC samples after normalization[1] | Excellent retention time reproducibility (%RSD <0.19 over 100 injections) | High precision achievable with stable isotope internal standards |
| Linearity | Wide dynamic range | Excellent linearity (R² > 0.97) for phospholipids (B1166683) in plasma | Can exhibit non-linear effects, requiring careful validation[2] |
| Resolution | Up to 20,000 | High resolution for separating isobaric interferences | Very high resolution (up to 120,000) for resolving complex mixtures[3] |
| Qualitative Capability | High, with MS/MS for structural elucidation | High, with ion mobility for additional separation | Excellent, with MSn capabilities for in-depth structural analysis |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline typical experimental protocols for the analysis of lysophosphatidylcholines using this compound as an internal standard on different mass spectrometry platforms.
Protocol 1: Targeted Quantification of LysoPCs on a Waters Xevo TQ-S micro
This protocol is adapted from a Waters application note for the analysis of long-chain LysoPCs in dried blood spots.
-
Sample Preparation:
-
An extraction working solution is prepared with deuterated LysoPC internal standards (including one similar to this compound) in methanol (B129727) at a concentration of 0.04 µmol/L.
-
Dried blood spot punches are extracted with the working solution by shaking for 30 minutes at room temperature.
-
The supernatant is collected for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
System: ACQUITY UPLC I-Class PLUS FL System.
-
Column: ACQUITY Premier CSH C18 Column.
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol with 5 mM ammonium acetate.
-
Gradient: A suitable gradient is used to separate the LysoPC species.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 1-10 µL.
-
-
Mass Spectrometry (MS):
-
System: Xevo TQ-S micro Mass Spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each LysoPC and the deuterated internal standard. For this compound, the precursor ion would be [M+H]+ at m/z 543.4 and a characteristic product ion would be monitored.
-
Protocol 2: Untargeted Lipidomics on an Agilent LC/Q-TOF
This protocol is based on a large-scale lipidomics study using Agilent LC/Q-TOF systems[1].
-
Sample Preparation:
-
Plasma samples are thawed and proteins are precipitated using a solvent like isopropanol.
-
This compound is added as part of an internal standard mixture to the samples before precipitation.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
-
-
Liquid Chromatography (LC):
-
System: Agilent 1290 Infinity LC System.
-
Column: A C18 reversed-phase column is typically used[1].
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate (B1220265).
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A 15-minute gradient is employed for separation[1].
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 2-5 µL.
-
-
Mass Spectrometry (MS):
-
System: Agilent 6550 iFunnel Q-TOF LC/MS (for negative mode) or 6530 Q-TOF LC/MS (for positive mode)[1].
-
Ionization Mode: Positive and Negative ESI.
-
Acquisition Mode: Data-dependent MS/MS.
-
Mass Range: A wide mass range is scanned (e.g., m/z 100-1700).
-
Reference Mass Correction: A reference solution is used for continuous mass correction to ensure high mass accuracy[1].
-
Protocol 3: High-Resolution Lipid Profiling on a Thermo Fisher Orbitrap
This protocol is based on lipidomics workflows described for Thermo Fisher Orbitrap instruments[3][4].
-
Sample Preparation:
-
Lipids are extracted from the biological matrix using a method such as the Folch or Bligh-Dyer extraction.
-
This compound is added as part of a deuterated lipid internal standard mix (e.g., UltimateSPLASH™ ONE) prior to extraction[4].
-
-
Liquid Chromatography (LC):
-
System: Thermo Scientific™ Vanquish™ Horizon UHPLC system[4].
-
Column: Thermo Scientific™ Accucore™ C30 HPLC column (2.1 × 150 mm, 2.6 µm)[4].
-
Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A gradient of 20-30 minutes is typically used for comprehensive lipid separation[3].
-
Flow Rate: 200-350 µL/min[3].
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS):
-
System: Thermo Scientific™ Orbitrap Exploris™ or Q Exactive™ HF mass spectrometer[3][4].
-
Ionization Mode: Heated ESI (HESI) in both positive and negative modes.
-
Acquisition Mode: Full scan with data-dependent MS2 (ddMS2) using HCD fragmentation[3].
-
Resolution: Full scan at 120,000 and MS/MS at 30,000[3].
-
Mass Range: m/z 100-1900[3].
-
Mandatory Visualization
The following diagrams illustrate the typical workflows for targeted and untargeted lipidomics using this compound as an internal standard.
References
- 1. agilent.com [agilent.com]
- 2. Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to d5 and d9 Deuterated LPC Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. In the field of lipidomics, stable isotope-labeled internal standards are the gold standard for mitigating analytical variability. Among these, deuterated lysophosphatidylcholine (B164491) (LPC) standards are frequently employed. This guide provides an objective comparison of d5 and d9 deuterated LPC standards, drawing upon established principles of analytical chemistry to inform your selection process. While direct head-to-head experimental comparisons are not extensively published, this guide will delineate the theoretical advantages and potential drawbacks of each, supported by general principles of isotope effects in mass spectrometry.
Principles of Deuterated Internal Standards
Deuterated internal standards are analogs of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] This substitution results in a mass shift that allows the standard to be distinguished from the endogenous analyte by a mass spectrometer.[1] Ideally, a deuterated standard co-elutes with the analyte, experiencing similar extraction recovery and ionization efficiency, thereby providing accurate correction for variations during sample preparation and analysis.[1][2]
Comparison of d5 and d9 Deuterated LPC Standards
The choice between a d5 and a d9 deuterated LPC standard involves a trade-off between the magnitude of the mass shift, the potential for chromatographic isotope effects, and the stability of the deuterium labels.
| Feature | d5 Deuterated LPC Standard | d9 Deuterated LPC Standard | Rationale |
| Mass Shift | +5 Da | +9 Da | A larger mass shift can be advantageous in preventing isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard.[3] |
| Chromatographic Isotope Effect | Potentially smaller retention time shift relative to the analyte. | Potentially larger retention time shift relative to the analyte. | Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the strengthening of C-D bonds compared to C-H bonds, which can affect intermolecular interactions.[4][5][6] A higher degree of deuteration can lead to a more pronounced shift.[5] |
| Isotopic Stability | Generally high, but depends on the position of the labels. | Generally high, but depends on the position of the labels. | Deuterium atoms on carbon are typically stable. However, those on heteroatoms or in positions susceptible to enolization can be prone to back-exchange with hydrogen from the solvent, a risk that is independent of the total number of deuterium atoms but rather their chemical environment.[7][8][9] |
| Potential for Altered Fragmentation | Lower probability of altered fragmentation patterns compared to d9. | Higher probability of altered fragmentation patterns, though generally minimal for stable labels. | The presence of deuterium can sometimes influence fragmentation pathways in tandem mass spectrometry, although this is less of a concern when labels are in stable positions.[7] |
Experimental Considerations and Protocols
The successful application of either d5 or d9 deuterated LPC standards hinges on a robust and well-validated experimental protocol. Below is a general methodology for the quantification of LPCs in a biological matrix using a deuterated internal standard.
Experimental Protocol: Quantification of LPC in Human Plasma
1. Sample Preparation and Lipid Extraction (Folch Method)
-
Internal Standard Spiking: To 100 µL of human plasma, add a known amount of d5- or d9-LPC internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).[3]
-
Protein Precipitation and Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate LPCs from other lipid classes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (e.g., LPC 16:0): Monitor the transition of the precursor ion [M+H]+ to the characteristic phosphocholine (B91661) headgroup fragment (m/z 184.1).[10][11]
-
d5-LPC Standard: Monitor the transition of the deuterated precursor ion [M+H]+ to its corresponding phosphocholine headgroup fragment.
-
d9-LPC Standard: Monitor the transition of the deuterated precursor ion [M+H]+ to its corresponding phosphocholine headgroup fragment (m/z 193.1, if deuteration is on the choline (B1196258) headgroup).[12]
-
-
3. Data Analysis
-
Quantification: Determine the concentration of the endogenous LPC by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this to a calibration curve prepared in a surrogate matrix.[13]
Visualizing Workflows and Pathways
To further elucidate the experimental process and the biological context of LPCs, the following diagrams are provided.
Conclusion
The choice between d5 and d9 deuterated LPC standards is nuanced and should be guided by the specific requirements of the analytical method. A d9 standard offers a greater mass separation, which can be beneficial for avoiding isotopic interference, but may also introduce a more significant chromatographic shift. Conversely, a d5 standard may exhibit a retention time closer to the endogenous analyte but provides a smaller mass difference. Ultimately, the optimal choice will depend on the instrumentation, chromatographic conditions, and the complexity of the sample matrix. Regardless of the choice, thorough method validation is essential to ensure the accuracy and precision of quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. Use of liquid chromatography/tandem mass spectrometry and online databases for identification of phosphocholines and lysophosphatidylcholines in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (Rac)-19:0 Lyso PC-d5: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine (B164491) used in research and drug development. The information is based on available safety data sheets and general best practices for handling laboratory chemicals.
I. Understanding the Hazards
Before handling this compound, it is crucial to be aware of its potential hazards. According to safety information for the non-racemic form, 19:0 Lyso PC-d5, the compound is classified with the following hazards[1]:
-
Flammable Liquid: It is a flammable liquid and vapor.
-
Toxic: It is toxic if swallowed, in contact with skin, or if inhaled.
-
Health Hazards: It can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness. It is also suspected of causing cancer and may cause damage to organs[1].
A comprehensive summary of the hazard classifications is provided in the table below.
| Hazard Classification | Code | Description |
| Flammable Liquids | H225 | Highly flammable liquid and vapor |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Carcinogenicity | H351 | Suspected of causing cancer |
| Specific Target Organ Toxicity (Single Exposure) | H336 | May cause drowsiness or dizziness |
| Specific Target Organ Toxicity (Single Exposure) | H370 | Causes damage to organs |
II. Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If the risk of inhalation is high, a respirator may be necessary.
III. Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance with institutional and regulatory guidelines.
Caption: Workflow for the safe disposal of this compound.
IV. Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Keep it separate from incompatible materials, such as strong oxidizing agents[2].
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any solvents used.
-
For unused product, it should ideally be kept in its original container.
-
-
Handling and Transfer:
-
All transfers of the waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Avoid generating aerosols or dust.
-
-
Storage:
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow all institutional and local regulations for hazardous waste disposal. Professional waste disposal services should be used.
-
V. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS office immediately.
Due to the deuterated nature of the compound, it is considered a valuable material in research for use as a tracer or internal standard[5][6][7]. While disposal is necessary for waste, consider the potential for return or recycling of unused, pure material if such programs are available, as is sometimes the case for deuterated solvents like heavy water[6]. Always prioritize safety and regulatory compliance in all handling and disposal procedures.
References
- 1. 19:0 Lyso PC-d5, Avanti, 2342575-08-8, 855778L, Sigma-Aldrich [sigmaaldrich.com]
- 2. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Personal protective equipment for handling (Rac)-19:0 Lyso PC-d5
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational procedures, and disposal of (Rac)-19:0 Lyso PC-d5. This compound is typically supplied in a solvent, which dictates the primary handling precautions.
Personal Protective Equipment (PPE)
This compound is supplied as a solution, and the solvent presents the primary hazards. Based on information for similar products, a common solvent is a 1:1 mixture of dichloromethane (B109758) (DCM) and methanol. This mixture is flammable and has acute toxicity. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Double gloving required. Inner glove: Neoprene or SilverShield®. Outer glove: Nitrile rubber. | Dichloromethane readily penetrates standard nitrile gloves. Double gloving with chemically resistant materials provides adequate protection against splashes. |
| Eye/Face Protection | Chemical safety goggles. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. | Protects against splashes of the hazardous solvent mixture which can cause serious eye irritation. |
| Skin and Body Protection | Flame-retardant lab coat. Closed-toe shoes and long pants are mandatory. | Protects skin from accidental contact with the solvent and provides a barrier against spills. |
| Respiratory Protection | All handling of open containers must be conducted in a certified chemical fume hood. | The solvent vapors are toxic if inhaled and can cause damage to the central nervous system. A fume hood provides essential ventilation. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is critical to ensure a safe laboratory environment when working with this compound.
Handling Protocol
-
Preparation : Before handling, ensure that a certified chemical fume hood is operational. Clear the workspace of any unnecessary items. Have a spill kit readily available.
-
Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.
-
Transporting : When moving the vial, use a secondary container to prevent spills in case the primary container is dropped or broken.
-
Dispensing :
-
Perform all operations, including opening the vial and aliquoting, inside the chemical fume hood.
-
Use appropriate tools for dispensing, such as a calibrated micropipette with compatible tips.
-
Keep the vial sealed when not in use to minimize the release of solvent vapors.
-
-
Post-Handling :
-
After handling, securely cap the vial of this compound and return it to its designated storage location, typically at -20°C.
-
Decontaminate the work surface in the fume hood.
-
Properly doff and dispose of gloves. Wash hands thoroughly with soap and water.
-
Disposal Plan
The disposal of this compound and its solvent must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste materials containing this compound, including used pipette tips, contaminated wipes, and residual solutions, in a designated and clearly labeled hazardous waste container.
-
The waste container must be compatible with chlorinated solvents.
-
Separate chlorinated solvent waste from non-chlorinated solvent waste streams.
-
-
Labeling : Label the hazardous waste container with "Hazardous Waste," the full chemical names of the contents (including the solvent mixture), and the approximate concentrations.
-
Storage : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in regular trash.
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and necessary steps for safely handling this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
